molecular formula C18H15PPt B14652087 Platinum; triphenylphosphane CAS No. 47028-70-6

Platinum; triphenylphosphane

Cat. No.: B14652087
CAS No.: 47028-70-6
M. Wt: 457.4 g/mol
InChI Key: XAKYZBMFCZISAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of Triphenylphosphane Ligands in Platinum Chemistry

The history of metal-phosphine complexes dates back to 1870 with the report of cis- and trans-PtCl₂(PEt₃)₂ by Cahours and Gal. researchgate.net While these initial complexes featured triethylphosphine, the groundwork was laid for exploring a vast range of phosphine (B1218219) ligands. Triphenylphosphane, with its unique steric and electronic properties, rose to prominence in the mid-20th century. A notable early application was in Reppe chemistry in 1948, where nickel-triphenylphosphane complexes were used as catalysts for the synthesis of acrylic esters. researchgate.net

The significance of triphenylphosphane in platinum chemistry is multifaceted. The PPh₃ ligand serves not only to stabilize various oxidation states of platinum but also acts as a reductant in certain syntheses. researchgate.net For instance, the synthesis of many platinum-metal complexes involves the reduction of a metal halide precursor in the presence of triphenylphosphane. researchgate.net These complexes are crucial as catalysts in a wide array of organic transformations, including hydrogenation and hydrosilylation. d-nb.infocapes.gov.br Furthermore, platinum-triphenylphosphane complexes, such as the widely used Tetrakis(triphenylphosphine)platinum(0) (B82886), are invaluable precursors for the synthesis of other organoplatinum compounds. d-nb.infocapes.gov.brrsc.orgwikipedia.org The lipophilic nature conferred by the phenyl groups makes these complexes soluble in common organic solvents, facilitating their use in homogeneous catalysis. researchgate.net

Overview of Organoplatinum Chemistry Relevant to Triphenylphosphane Complexes

Organoplatinum chemistry involves compounds containing a direct carbon-to-platinum bond. Current time information in Bangalore, IN. These compounds are known to exist in oxidation states ranging from 0 to IV, with the +2 state being the most prevalent and stable. Current time information in Bangalore, IN. The strength of the platinum-carbon bond generally follows the order: Pt-C(sp) > Pt-C(sp³). Current time information in Bangalore, IN.

A key characteristic of organoplatinum compounds, including those with triphenylphosphane ligands, is their relatively high stability compared to their organopalladium counterparts. Current time information in Bangalore, IN. While this stability makes them somewhat less reactive as catalysts in some contexts, it allows for the isolation and characterization of many intermediate species, providing significant mechanistic insights into catalytic cycles. Current time information in Bangalore, IN. Triphenylphosphane ligands play a crucial role in this chemistry by modulating the electronic and steric environment of the platinum center, thereby influencing the reactivity, stability, and catalytic activity of the resulting complexes. researchgate.net

Classification of Platinum-Triphenylphosphane Complexes by Oxidation State

The rich coordination chemistry of platinum with triphenylphosphane is best understood by classifying the complexes according to the formal oxidation state of the platinum atom.

Platinum(0) complexes are characterized by a d¹⁰ electron configuration and are pivotal starting materials in organoplatinum chemistry. wikipedia.org The most prominent example is Tetrakis(triphenylphosphine)platinum(0) , Pt(PPh₃)₄. wikipedia.org This bright yellow, tetrahedral complex is a stable 18-electron species, though it readily dissociates one PPh₃ ligand in solution to form the highly reactive 16-electron species, Pt(PPh₃)₃. wikipedia.org

It is typically synthesized by the reduction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with a reducing agent like ethanolic potassium hydroxide (B78521) or hydrazine (B178648) in the presence of excess triphenylphosphane. wikipedia.orgCurrent time information in Bangalore, IN. This synthesis proceeds through a platinum(II) intermediate, cis-dichlorobis(triphenylphosphine)platinum(II). wikipedia.orgCurrent time information in Bangalore, IN.

Pt(PPh₃)₄ is a versatile precursor for a vast range of other platinum complexes through several key reaction types:

Oxidative Addition : It reacts with various oxidizing agents. For example, with chlorine (Cl₂), it yields the platinum(II) complex cis-PtCl₂(PPh₃)₂. wikipedia.org Reaction with mineral acids like HCl produces platinum(II) hydride complexes such as trans-PtCl(H)(PPh₃)₂. wikipedia.org

Ligand Displacement : The PPh₃ ligands can be displaced by other ligands, particularly alkenes and alkynes, to form complexes like (PPh₃)₂Pt(alkene). Current time information in Bangalore, IN.

Table 1: Key Platinum(0)-Triphenylphosphane Complex

Compound NameFormulaGeometryKey Features
Tetrakis(triphenylphosphine)platinum(0)Pt(PPh₃)₄TetrahedralA versatile precursor for Pt(II) and other Pt(0) complexes. rsc.orgwikipedia.org Dissociates in solution to the reactive 16-electron species Pt(PPh₃)₃. wikipedia.org Used as a catalyst for hydroboration. rsc.org

The platinum(I) oxidation state, with a d⁹ electron configuration, is less common than Pt(0), Pt(II), or Pt(IV). These complexes are often diamagnetic and typically feature a Pt-Pt bond, resulting in dinuclear or polynuclear structures.

The formation of Pt(I) complexes can occur through various routes. For instance, the thermolysis of Pt(0) complexes like [Pt(PPh₃)₂(C₂H₄)] can lead to the formation of a dinuclear platinum(I) complex, [(Ph₃P)Pt{µ-C₆H₄(PPh₂)-2}(µ-PPh₂)Pt(PPh₃)], via the cleavage of C-H and P-Ph bonds of the triphenylphosphane ligand. rsc.org Another synthetic strategy is the comproportionation reaction between a Pt(0) complex and a Pt(II) complex. An example is the reaction of Pt(PPh₃)₃ with the bis(chelate) platinum(II) complex Pt(o-C₆H₄PPh₂)₂ to yield the dinuclear Pt(I)-Pt(I) bonded complex Pt₂(µ-o-C₆H₄PPh₂)₂(PPh₃)₂. researchgate.netrsc.org

Table 2: Representative Platinum(I)-Triphenylphosphane Complex

Compound NameFormulaGeometry/StructureKey Features
di(μ-ortho-phenylenediphenylphosphido)bis(triphenylphosphine)diplatinum(I)Pt₂(µ-o-C₆H₄PPh₂)₂(PPh₃)₂Dinuclear with a Pt-Pt bond and bridging ligandsFormed via comproportionation of Pt(0) and Pt(II) precursors. researchgate.netrsc.org Contains a direct platinum-platinum bond. rsc.org

Platinum(II) (d⁸) is the most abundant and stable oxidation state for organoplatinum compounds. Current time information in Bangalore, IN. These complexes typically adopt a 16-electron, square planar geometry. A vast number of Pt(II)-triphenylphosphane complexes have been synthesized and studied.

A cornerstone Pt(II) complex is cis-dichlorobis(triphenylphosphine)platinum(II) , cis-PtCl₂(PPh₃)₂. It is a key intermediate in the synthesis of Pt(PPh₃)₄. wikipedia.org It can also be formed by the oxidative addition of chlorine to Pt(PPh₃)₄. wikipedia.org These complexes are precursors for many other Pt(II) compounds through ligand substitution reactions. For example, the chloride ligands can be replaced by various other anionic or neutral ligands. researchgate.net Many organoplatinum(II) complexes are also prepared via ortho-metalation, an intramolecular C-H activation process. Current time information in Bangalore, IN.

Other examples include mixed-ligand systems, such as those incorporating amines or oxopurines, which have been investigated for their structural properties and potential applications. researchgate.netfrontiersin.orgdigitellinc.com For instance, complexes like cis-[Pt(theophyllinato)₂(PPh₃)₂] exhibit a square-planar geometry with the two triphenylphosphane ligands arranged in a cis configuration. frontiersin.orgdigitellinc.com

Table 3: Examples of Platinum(II)-Triphenylphosphane Complexes

Compound NameFormulaGeometryKey Features
cis-Dichlorobis(triphenylphosphine)platinum(II)cis-PtCl₂(PPh₃)₂Square PlanarA common precursor for other Pt(II) and Pt(0) complexes. wikipedia.org Formed by oxidative addition to Pt(PPh₃)₄ or reaction of K₂[PtCl₄] with PPh₃. wikipedia.org
trans-Hydridochlorobis(triphenylphosphine)platinum(II)trans-PtCl(H)(PPh₃)₂Square PlanarFormed by the reaction of Pt(PPh₃)₄ with HCl. wikipedia.org
Carbonatobis(triphenylphosphine)platinum(II)[Pt(CO₃)(PPh₃)₂]Square PlanarServes as a precursor for dicoordinate platinum(0) species used in catalysis. rsc.org

Platinum(IV) complexes possess a d⁶ electron configuration and are almost exclusively octahedral, featuring a coordination number of 6. researchgate.net The first organoplatinum compound ever synthesized, reported by Pope and Peachey in 1907, was trimethylplatinum iodide, a Pt(IV) species. Current time information in Bangalore, IN.

Complexes of Pt(IV) with triphenylphosphane are often synthesized via oxidative addition to a Pt(II) precursor. rsc.org For example, the reaction of a square planar Pt(II) complex with halogens (e.g., I₂) or alkyl halides (e.g., CH₃I) can yield an octahedral Pt(IV) product. rsc.org The reduction of Pt(IV) complexes is also a significant process. Studies have shown that the reduction of Pt(IV) compounds by agents like triphenylphosphine (B44618) can lead to the formation of Pt(II) species, often through an inner-sphere redox mechanism. acs.org

Table 4: Representative Platinum(IV)-Triphenylphosphane Complex Formation

Precursor Complex (PtII)ReagentProduct Complex (PtIV)Key Features of Reaction
[Pt{C₆H₄(PPh₂)-2}₂]I₂ / CH₃I[PtI(R){C₆H₄(PPh₂)-2}₂] (R = I or Me)An oxidative addition reaction where the Pt(II) center is oxidized to Pt(IV), and the coordination number increases from 4 to 6. rsc.org

Properties

CAS No.

47028-70-6

Molecular Formula

C18H15PPt

Molecular Weight

457.4 g/mol

IUPAC Name

platinum;triphenylphosphane

InChI

InChI=1S/C18H15P.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;

InChI Key

XAKYZBMFCZISAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt]

Origin of Product

United States

Synthesis Methodologies for Platinum Triphenylphosphane Complexes

General Synthetic Routes

General routes to these complexes often begin with readily available platinum salts and are adaptable for synthesizing a wide range of derivatives.

A primary method for synthesizing Pt(0) phosphane complexes involves the reduction of Pt(II) salts in the presence of excess triphenylphosphane. The most prominent example is the synthesis of Tetrakis(triphenylphosphane)platinum(0), Pt(PPh₃)₄. This process typically starts with potassium tetrachloroplatinate(II), K₂[PtCl₄].

The complete reaction can be summarized as: K₂[PtCl₄] + 2KOH + 4PPh₃ + C₂H₅OH → Pt(PPh₃)₄ + 4KCl + CH₃CHO + 2H₂O.

PrecursorReagentsProductKey Conditions
K₂[PtCl₄]PPh₃, KOH, Ethanol (B145695)Pt(PPh₃)₄Heating in the presence of excess PPh₃
(PPh₃)₂PtCl₂Hydrazine (B178648) hydrate (B1144303), Alkyne(PPh₃)₂Pt(alkyne)Reduction followed by alkyne addition
(PPh₃)₂PtCl₂Sodium tetrahydridoborate, Ethene(η²-C₂H₄)Pt(PPh₃)₂Reduction under ethene pressure

This table is interactive. Click on the headers to sort.

Ligand exchange is a versatile method for generating a wide array of platinum-triphenylphosphane complexes. These reactions can involve the substitution of existing ligands on a platinum center with triphenylphosphane or the replacement of a triphenylphosphane ligand with another molecule.

A foundational example is the synthesis of cis-bis(triphenylphosphine)platinum chloride from potassium tetrachloroplatinate, where chloride ligands are substituted by triphenylphosphane. Conversely, the well-known Pt(0) complex, Pt(PPh₃)₄, serves as a precursor where one or more triphenylphosphane ligands can be displaced. In solution, Pt(PPh₃)₄ can dissociate a phosphane ligand to form the 16-electron species Pt(PPh₃)₃. This reactive intermediate is then amenable to coordination by other ligands.

For instance, reaction with oxygen yields a dioxygen complex, Pt(η²-O₂)(PPh₃)₂, and mineral acids like HCl lead to oxidative addition, forming trans-PtCl(H)(PPh₃)₂. These transformations showcase the lability of the triphenylphosphane ligands and the utility of Pt(PPh₃)₄ as a starting material. Furthermore, intricate ligand exchange dynamics, including both intramolecular and intermolecular processes, have been observed in heterodinuclear gold-platinum phosphane complexes.

Starting ComplexReagent(s)Product(s)Reaction Type
K₂[PtCl₄]2 PPh₃cis-PtCl₂(PPh₃)₂ + 2 KClLigand Substitution
Pt(PPh₃)₄O₂Pt(η²-O₂)(PPh₃)₂ + 2 PPh₃Ligand Substitution
Pt(PPh₃)₄HCltrans-PtCl(H)(PPh₃)₂ + 2 PPh₃Oxidative Addition / Substitution
[(Ph₃P)AuPt(PPh₃)₃]⁺Excess PPh₃[Au(PPh₃)₂]⁺ + Pt(PPh₃)₄Inter-complex Ligand Exchange

This table is interactive. Click on the headers to sort.

Transmetallation provides a pathway for the formation of platinum-carbon bonds and for the synthesis of specific organoplatinum complexes. This method involves the transfer of an organic group from a more electropositive metal (such as tin, lithium, or magnesium) to the platinum center. While not the most common route for simple platinum-triphenylphosphane halide or Pt(0) complexes, it is crucial for preparing organometallic derivatives.

For example, ortho-metallated triphenylphosphine (B44618) sulfide and selenide complexes of platinum can be synthesized via transmetallation. The reaction of [PtCl₂(COD)] with an organotin reagent, 2-Me₃SnC₆H₄P(X)Ph₂ (where X = S or Se), in a 1:2 molar ratio yields complexes like cis-[Pt{κ²-2-C₆H₄P(X)Ph₂}₂]. This demonstrates the transfer of the ortho-substituted phenyl group from tin to platinum.

Dinuclear platinum complexes, which contain two platinum centers, can serve as precursors for the synthesis of new platinum-triphenylphosphane architectures. These reactions can result in either the cleavage of the dinuclear unit to form mononuclear species or the modification of the dinuclear framework itself. For instance, dinuclear, anion-bridged palladium complexes, which are analogous to platinum systems, can be cleaved by tertiary phosphines like triphenylphosphane to yield mononuclear derivatives. The synthesis of dinuclear platinum(II) and platinum(III) complexes is an active area of research, and these compounds can serve as starting materials for reactions with phosphines to generate novel structures.

Synthesis of Specific Platinum-Triphenylphosphane Architectures

The general methodologies described above are often adapted to synthesize complexes with specific geometries and functionalities.

Complexes of the type (PPh₃)₂Pt(L), where L is a neutral ligand, are particularly important as catalyst precursors and reactive intermediates. These are typically three-coordinate, 16-electron species. A common strategy for their synthesis involves the reduction of a suitable Pt(II) precursor in the presence of the ligand L.

One such method is the synthesis of (butynediol)bis(triphenylphosphine)platinum(0), (PPh₃)₂Pt[C₂(CH₂OH)₂]. This complex is prepared by the reduction of (PPh₃)₂PtCl₂ with hydrazine hydrate in ethanol, followed by the addition of the butynediol ligand. X-ray diffraction studies of this complex show a square-planar coordination geometry around the platinum atom.

Another key example is the synthesis of (η²-Ethene)bis(triphenylphosphane)platinum(0), a valuable starting material. It can be readily prepared by the reduction of dichlorobis(triphenylphosphane)platinum(II) with sodium tetrahydridoborate in ethanol under an atmosphere of ethene. This method is advantageous as it does not require an inert nitrogen atmosphere or highly purified solvents.

PrecursorReagentsLigand (L)Product
(PPh₃)₂PtCl₂Hydrazine hydrateBut-2-yne-1,4-diol(PPh₃)₂Pt[C₂(CH₂OH)₂]
(PPh₃)₂PtCl₂NaBH₄Ethene(η²-C₂H₄)Pt(PPh₃)₂
Pt(PPh₃)₄DiphenylacetyleneDiphenylacetylene(PPh₃)₂Pt(C₂Ph₂)

This table is interactive. Click on the headers to sort.

Tetrakis(triphenylphosphane)platinum(0)

In this process, PtCl₂(PPh₃)₂ is generated as an intermediate, which is then subsequently reduced. wikipedia.org The Pt(PPh₃)₄ complex has a tetrahedral geometry. wikipedia.org In solution, it can dissociate a triphenylphosphine ligand to form the 16-electron species, Pt(PPh₃)₃. wikipedia.org

This complex is reactive towards oxidants. For instance, it reacts with chlorine to yield cis-PtCl₂(PPh₃)₂, and with oxygen to form a dioxygen complex, Pt(η²-O₂)(PPh₃)₂. wikipedia.org Reaction with mineral acids like HCl produces hydride complexes such as trans-PtCl(H)(PPh₃)₂. acs.org

Table 1: Synthesis and Properties of Tetrakis(triphenylphosphane)platinum(0)

Property Description
Formula Pt(P(C₆H₅)₃)₄ wikipedia.org
Abbreviation Pt(PPh₃)₄ wikipedia.org
Appearance Bright yellow compound wikipedia.org
Synthesis One-pot reaction from K₂[PtCl₄] with excess PPh₃ and alkaline ethanol. wikipedia.org
Molecular Geometry Tetrahedral wikipedia.org

| Reactivity | Precursor to other platinum complexes; reacts with oxidants and acids. wikipedia.orgacs.org |

Chiral Platinum(II) Complexes Featuring Triphenylphosphane

The synthesis of chiral platinum(II) complexes incorporating triphenylphosphane has been explored for various applications. One approach involves the design of complexes with the general formula [PtCl(P)₂(CQ)]PF₆, where (P)₂ can be two triphenylphosphine (PPh₃) ligands and CQ represents the chiral ligand chloroquine. acs.org These complexes and their precursors of the type [PtCl₂(P)₂] have been synthesized and characterized. acs.org

Another strategy focuses on creating chiral (C^N^N)Pt(II) complexes, where (C^N^N) is a ligand such as 4,5-pinene-6′-phenyl-2,2′-bipyridine, with triphenylphosphine as an ancillary ligand. The synthesis is achieved through a coordination reaction between a chiral (C^N^N)PtCl precursor and triphenylphosphine at a 1:1 molar ratio. frontiersin.org For example, the synthesis of (–)-(C^N^N)PtPPh₃Cl has been reported with a 70% yield. frontiersin.org

Furthermore, axially chiral platinum(II) complexes have been synthesized. This involves a Sonogashira coupling reaction to prepare the chiral ligand, followed by coordination of a pincer ligand to a platinum precursor. beilstein-journals.orgbeilstein-archives.org

Table 2: Examples of Chiral Platinum(II)-Triphenylphosphane Complexes

Complex Type General Formula/Description Synthesis Method
Chloroquine Complexes [PtCl(PPh₃)₂(CQ)]PF₆ acs.org Reaction of [PtCl₂(PPh₃)₂] with chloroquine. acs.org
(C^N^N) Complexes (C^N^N)PtPPh₃Cl frontiersin.org Coordination reaction of (C^N^N)PtCl with PPh₃. frontiersin.org

Mixed-Ligand Platinum(II) Complexes with Triphenylphosphane

A variety of mixed-ligand platinum(II) complexes containing triphenylphosphane have been synthesized, exhibiting diverse coordination environments. For instance, cyclometalated mixed-ligand platinum(II) complexes with 2-phenylpyridine (ppyH) and pyridine carboxylic acids (PCAs) have been prepared. uoi.gr The synthesis involves the reaction of the dimer [Pt(μ-Cl)(ppy)]₂ with the respective PCA. uoi.gr

Another class of mixed-ligand complexes involves the coordination of the antimalarial drug atovaquone (ATV) to a platinum center, alongside triphenylphosphine. nih.gov For example, complexes with the general formula [M(ATV)(PPh₃)ₓ] (where M can be other metals, illustrating a general principle) are synthesized by reacting a metal-triphenylphosphine precursor with atovaquone. nih.gov

Additionally, mixed-ligand complexes of palladium(II) and cobalt(II) containing triphenylphosphine and a hydrazone derived from furfural and hydrazine have been synthesized. researchgate.net For the palladium complex, [PdCl₂(PPh₃)₂] is reacted with the hydrazone ligand in a 1:1 ratio in the presence of sodium acetate (B1210297). researchgate.net

Ortho-Metallated Triphenylphosphane Platinum Complexes

The synthesis of ortho-metallated platinum complexes involves the intramolecular activation of a C-H bond on one of the phenyl rings of the triphenylphosphane ligand. One synthetic route to achieve this is through the reaction of [PtI₂(COD)] (COD = 1,5-cyclooctadiene) with 2-LiC₆H₄P(S)Ph₂, which yields the complex cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂], containing two ortho-metallated triphenylphosphine sulfide rings. nih.gov

An alternative method, transmetallation, can be employed to synthesize analogous complexes. For example, the reaction of [MCl₂(COD)] (where M = Pt or Pd) with the organotin reagent 2-Me₃SnC₆H₄P(X)Ph₂ (where X = S or Se) in a 1:2 molar ratio produces cis-[M{κ²-2-C₆H₄P(X)Ph₂}₂]. nih.gov This method has been used to obtain the selenium counterpart, [Pt{κ²-2-C₆H₄P(Se)Ph₂}₂], which exists as both cis- and trans-isomers in solution. nih.gov

Binuclear and Trinuclear Platinum Complexes with Triphenylphosphane

The synthesis of multinuclear platinum complexes containing triphenylphosphane often involves the use of bridging ligands to link the metal centers. An example is the synthesis of a trinuclear cyclometalated Pt(II) complex, [4-Ph(C--N--N)Pt]₃dpmp, where dpmp is the bis(diphenylphosphinomethyl)phenylphosphine bridging ligand. nih.govresearchgate.net This complex is characterized by intramolecular Pt---Pt interactions. nih.govresearchgate.net

Platinum Complexes with Phosphonated Triphenylphosphane Derivatives

Platinum(II) complexes have been synthesized using triphenylphosphine derivatives that are functionalized with phosphonate groups. Ligands such as diethyl [4-(diphenylphosphanyl)benzyl]phosphonate and tetraethyl {[5-(diphenylphosphanyl)-1,3-phenylene]dimethylene}bis(phosphonate) have been prepared and subsequently used to form platinum complexes. researchgate.net The general formula for these complexes is [MCl₂L₂], where M is Pt(II) and L is the phosphonated triphenylphosphine derivative. researchgate.net The synthesis involves the reaction of the phosphonated ligand with a suitable platinum(II) precursor. researchgate.net

Platinum Complexes with Dithiolate Ligands

Platinum complexes incorporating both triphenylphosphine and dithiolate ligands have been synthesized. One method involves the reaction of Na₂(mnt) (where mnt = maleonitriledithiolate) with an appropriate (phosphine)MCl₂ precursor to yield complexes of the formula (Ph₃P)₂M(mnt). researchgate.net

Another synthetic approach for creating Pt(diphosphine)(dithiolate) complexes is by adding the diphosphine ligand to a Pt(COD)(dithiolate) precursor. acs.org While this method is described for diphosphine ligands, it highlights a general strategy for incorporating dithiolate ligands into platinum-phosphine complexes. Dithiocarbonato metal complexes of the type M(κ²S,S-S₂CO)(κ²P,P-dppf) (where M=Pt and dppf = bis(diphenylphosphino)ferrocene) are obtained either by reacting [M(κ²S,S-S₂COEt)₂] with the dppf ligand or through chloride substitution from M(κ²P,P-dppf)Cl₂ with an O-ethyldithiocarbonato anion. ias.ac.in

Table 3: Compound Names Mentioned

Compound Name Abbreviation/Formula
Tetrakis(triphenylphosphine)platinum(0) (B82886) Pt(PPh₃)₄
Potassium tetrachloroplatinate(II) K₂[PtCl₄]
cis-Dichlorobis(triphenylphosphine)platinum(II) cis-PtCl₂(PPh₃)₂
trans-Chloro(hydrido)bis(triphenylphosphine)platinum(II) trans-PtCl(H)(PPh₃)₂
Platinum(II) dioxygen complex Pt(η²-O₂)(PPh₃)₂
Chloro(phosphine)chloroquineplatinum(II) hexafluorophosphate [PtCl(P)₂(CQ)]PF₆
Chloro(4,5-pinene-6′-phenyl-2,2′-bipyridine)triphenylphosphineplatinum(II) (C^N^N)PtPPh₃Cl
Diiodido(1,5-cyclooctadiene)platinum(II) [PtI₂(COD)]
cis-Bis(ortho-metallated triphenylphosphine sulfide)platinum(II) cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂]
Trinuclear cyclometalated Platinum(II) 4,6-diphenyl-2,2'-bipyridyl complex with bis(diphenylphosphinomethyl)phenylphosphine [4-Ph(C--N--N)Pt]₃dpmp
Dichlorobis(diethyl [4-(diphenylphosphanyl)benzyl]phosphonate)platinum(II) [PtCl₂(L)₂]
Bis(triphenylphosphine)maleonitriledithiolateplatinum(II) (Ph₃P)₂Pt(mnt)

Structural and Spectroscopic Characterization of Platinum Triphenylphosphane Complexes

Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For platinum-triphenylphosphane complexes, a multinuclear approach is often employed to gain a comprehensive understanding of their structure.

Proton NMR (¹H NMR) spectroscopy of platinum-triphenylphosphane complexes primarily provides information about the organic ligands attached to the platinum center. The signals corresponding to the phenyl protons of the triphenylphosphane (PPh₃) ligands typically appear in the aromatic region of the spectrum, usually between 7.0 and 8.0 ppm. chemicalbook.com

Coordination of the PPh₃ ligand to the platinum atom generally causes only minor shifts in the proton resonances compared to the free ligand. However, more significant information can be derived from the coupling between the platinum-195 (B83798) isotope (¹⁹⁵Pt, I = 1/2, 33.8% natural abundance) and the protons of the ligands. This spin-spin coupling results in satellite peaks flanking the main proton signals. The magnitude of the platinum-proton coupling constant (ⁿJ(¹⁹⁵Pt-¹H)) can provide valuable structural information, particularly for hydride ligands directly bonded to the platinum, which exhibit large ¹J(¹⁹⁵Pt-¹H) values. For the phenyl protons of the PPh₃ ligand, smaller, long-range coupling constants (e.g., ³J(¹⁹⁵Pt-¹H)) may be observed, confirming the presence of the platinum-phosphorus bond. researchgate.net

Table 1: Representative ¹H NMR Data for Triphenylphosphane Ligands This is an interactive table. Click on the headers to sort the data.

Compound Phenyl Protons (ppm) Reference
Free PPh₃ in CDCl₃ 7.08 - 7.88 chemicalbook.com
Free PPh₃ in benzene-d₆ 6.92 - 7.24 chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of the triphenylphosphane ligands. The spectrum of free PPh₃ shows four distinct resonances for the ipso, ortho, meta, and para carbons of the phenyl rings. Upon coordination to a platinum center, these signals experience shifts, known as coordination shifts (Δδ = δcomplex - δligand). The ipso-carbon (C-1), directly attached to the phosphorus atom, typically shows the most significant change.

Coupling between the ¹³C nuclei and both ³¹P and ¹⁹⁵Pt provides further structural insights. The one-bond phosphorus-carbon coupling constant (¹J(³¹P-¹³C)) is particularly informative. More importantly, the one-bond platinum-carbon coupling constant (¹J(¹⁹⁵Pt-¹³C)) can be observed for carbons directly bonded to platinum, although for the PPh₃ ligand, it is the two-bond coupling (²J(¹⁹⁵Pt-¹³C)) to the ipso-carbon that is relevant. iastate.edunih.gov The magnitude of these coupling constants is sensitive to the geometry and the nature of the other ligands in the complex. rsc.org

Table 2: Representative ¹³C NMR Data for the Phenyl Group in a Triphenylphosphane Complex This is an interactive table. Click on the headers to sort the data.

Carbon Position Chemical Shift (δ) in ppm Coupling Constant (J) in Hz
ipso 132.06 ¹J(C,P) = 42.96
ortho 134.04 ²J(C,P) = 13.74
meta 128.57 ³J(C,P) = 10.19
para 130.17 ⁴J(C,P) = 1.72

Data for 1-adamantylgold(triphenylphosphine) in C₆D₆. rsc.org

Phosphorus-31 NMR (³¹P NMR) is arguably the most crucial NMR technique for the characterization of platinum-triphenylphosphane complexes. acs.org The ³¹P nucleus has a 100% natural abundance and is highly sensitive, making ³¹P NMR experiments relatively straightforward. mdpi.comoxinst.com

The chemical shift (δ³¹P) is highly sensitive to the electronic environment of the phosphorus atom. The coordination of a triphenylphosphane ligand to a platinum center results in a significant downfield shift (coordination shift, Δδ) compared to the free ligand (δ ≈ -6 ppm). st-andrews.ac.uksjtu.edu.cn This coordination shift provides evidence of complex formation.

The most diagnostic feature in the ³¹P NMR spectrum of a platinum-triphenylphosphane complex is the coupling between the ³¹P nucleus and the ¹⁹⁵Pt nucleus. This coupling gives rise to satellite peaks around the central resonance. The magnitude of the one-bond platinum-phosphorus coupling constant, ¹J(¹⁹⁵Pt-³¹P), is highly dependent on the oxidation state of the platinum, its coordination number, and the nature of the trans ligand. For instance, Pt(II) complexes typically exhibit ¹J(¹⁹⁵Pt-³¹P) values in the range of 1500–4000 Hz, while Pt(0) complexes show larger values, often between 3000 and 5000 Hz. st-andrews.ac.uk This parameter is invaluable for distinguishing between different platinum species in solution. acs.orgresearchgate.net

Table 3: Representative ³¹P NMR Data for Platinum-Triphenylphosphane Complexes This is an interactive table. Click on the headers to sort the data.

Complex Type δ³¹P (ppm) ¹J(¹⁹⁵Pt-³¹P) (Hz)
Pt(II) Complexes ~15 to 35 ~2400 to 4000
Pt(0) Complexes ~20 to 50 ~3000 to 5000
cis-[(PPh₃)₂PtSe₂PPh(NHR)]Cl ~17 ~3000

Data compiled from multiple sources. st-andrews.ac.uk

Platinum-195 NMR (¹⁹⁵Pt NMR) spectroscopy provides direct information about the platinum center. wikipedia.org The ¹⁹⁵Pt nucleus has a natural abundance of 33.8% and is a spin I=1/2 nucleus. A key feature of ¹⁹⁵Pt NMR is its exceptionally wide chemical shift range, spanning over 13,000 ppm, which makes the chemical shift (δ¹⁹⁵Pt) extremely sensitive to the platinum's oxidation state, coordination number, and the nature of the coordinated ligands. researchgate.netwikipedia.org This high sensitivity allows for the clear differentiation of various platinum species in a mixture. uoc.grmdpi.com

In platinum-triphenylphosphane complexes, the ¹⁹⁵Pt resonance is split by the coordinated phosphorus atoms. For a complex with one PPh₃ ligand, the signal appears as a doublet. For complexes with two equivalent PPh₃ ligands, such as cis-[PtCl₂(PPh₃)₂], the signal is a triplet, while the trans isomer would also show a triplet (due to coupling to two equivalent phosphorus atoms). The magnitude of the ¹J(¹⁹⁵Pt-³¹P) coupling constant obtained from the ¹⁹⁵Pt spectrum corroborates the data from the ³¹P NMR spectrum. st-andrews.ac.ukacs.orgresearchgate.net

Table 4: General ¹⁹⁵Pt Chemical Shift Ranges for Different Platinum Oxidation States This is an interactive table. Click on the headers to sort the data.

Platinum Oxidation State Typical Chemical Shift Range (δ¹⁹⁵Pt, ppm)
Pt(0) 0 to -1000
Pt(II) +500 to -6000
Pt(IV) +7000 to -1500

Reference for chemical shifts is Na₂PtCl₆. researchgate.netwikipedia.org

A comprehensive characterization of platinum-triphenylphosphane complexes often necessitates the use of multinuclear NMR approaches, combining data from ¹H, ¹³C, ³¹P, and ¹⁹⁵Pt NMR. uoc.gr Furthermore, two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-bond and through-space correlations between different nuclei. core.ac.uk

For example, 2D heteronuclear shift correlation experiments (HETCOR) can be used to correlate the signals of directly bonded or long-range coupled nuclei, such as ¹H-¹³C or ¹H-³¹P. These experiments are invaluable for the unambiguous assignment of all signals in the spectra and for determining the signs of various spin-spin coupling constants, providing a complete and detailed picture of the molecular structure in solution. uoc.gr

X-ray Diffraction Analysis

For square-planar Pt(II) complexes, XRD studies have been instrumental in characterizing the structural differences between cis and trans isomers. In cis-bis(triphenylphosphine)platinum dichloride (cis-[PtCl₂(PPh₃)₂]), the average Pt-P bond distance is approximately 2.261 Å, and the average Pt-Cl bond distance is 2.346 Å. wikipedia.org In contrast, the trans isomer exhibits a Pt-P distance of 2.316 Å and a Pt-Cl distance of 2.300 Å. wikipedia.org These differences highlight the influence of the ligands on each other's bond lengths.

XRD studies on various cis-[PtX₂(PPh₃)₂] and cis-[PtXY(PPh₃)₂] complexes have revealed that the two Pt-X and two Pt-P bond lengths are often not identical within the same molecule. acs.org This asymmetry is related to the specific conformation of the bulky triphenylphosphane groups rather than just crystal packing forces, as the feature is also observed in computationally optimized geometries. acs.org For instance, in a hydrido[2-(phosphino-κP)thiolato-κS]triphenylphosphineplatinum(II) complex, XRD analysis confirmed a mononuclear square-planar structure with a trans-P,P arrangement in the solid state, even though both cis and trans isomers are present in solution. rsc.org

The data obtained from X-ray crystallography for several platinum(II) complexes with triphenylphosphine (B44618) and amino acid bioconjugates further illustrate these structural principles. researchgate.net The analysis of cyclometalated Platinum (II) complexes has also been accomplished using X-ray crystallography, confirming their structures. uef.fi

Selected Bond Lengths from X-ray Diffraction Analysis of Platinum-Triphenylphosphane Complexes
ComplexIsomerPt-P Bond Length (Å)Pt-Cl Bond Length (Å)Reference
[PtCl₂(PPh₃)₂]cis2.261 (avg)2.346 (avg) wikipedia.org
[PtCl₂(PPh₃)₂]trans2.3162.300 wikipedia.org

Mass Spectrometry

Mass spectrometry (MS) is a valuable tool for determining the molecular weight and confirming the composition of platinum-triphenylphosphane complexes. uef.fichempap.org Techniques such as Electrospray Ionization (ESI-MS) are particularly useful as they allow for the transfer of charged species from solution to the gas phase with minimal fragmentation, making it ideal for analyzing metal complexes. chempap.org

In the study of platinum complexes with triphenylphosphine amino acid bioconjugates, ESI-MS spectra were recorded in both positive and negative modes to characterize the compounds. researchgate.net Mass spectrometry has also been employed to identify impurities in synthetic preparations of platinum-based agents. chempap.org For instance, an HPLC-MS system can combine chromatographic separation with structural elucidation to identify components in a sample mixture. chempap.org

Electron impact (EI) mass spectrometry studies on triphenylphosphine itself show characteristic fragmentation patterns, which can be relevant for understanding the fragmentation of its metal complexes. acs.org The analysis of platinum alkyl and aryl complexes by mass spectroscopy provides further insight into their fragmentation pathways. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used method for characterizing platinum-triphenylphosphane complexes, providing information about the bonding between the platinum center and its ligands. monash.edu The vibrational spectra of these complexes are often compared to that of free triphenylphosphine to identify characteristic shifts upon coordination. monash.eduunam.mx

The IR spectra of triphenylphosphine complexes are generally similar to the parent ligand, with most bands attributable to the phenyl modes. sdstate.edu However, specific regions of the spectrum are sensitive to the coordination environment. Bands in the 1200-1050 cm⁻¹ and 800-700 cm⁻¹ regions arise from phosphorus-phenyl and phosphorus-metal linkages. sdstate.edu The intensity and position of a band around 500-550 cm⁻¹ can be a simple criterion for assigning stereochemistry in Pt(PPh₃)₂XY type complexes. acs.org

Distinctions between cis and trans isomers can often be made by examining the Pt-Cl stretching vibrations. For square-planar complexes of the type [PtCl₂(PPh₃)₂], group theory predicts two IR-active Pt-Cl stretching bands for the cis isomer (C₂ᵥ symmetry) and only one for the trans isomer (D₂ₕ symmetry) due to the center of symmetry in the latter. For cis-[PtCl₂(PPh₃)₂], Pt-Cl stretching vibrations appear as a doublet around 321 and 316 cm⁻¹. acs.org In contrast, the trans isomer shows a single, strong Pt-Cl stretch at a higher frequency, around 342 cm⁻¹. acs.org

Characteristic IR Frequencies (cm⁻¹) for [PtX₂(PPh₃)₂] Isomers
ComplexIsomerν(Pt-X)Reference
[PtCl₂(PPh₃)₂]cis321, 316 acs.org
[PtCl₂(PPh₃)₂]trans342 acs.org
[PtBr₂(PPh₃)₂]cis216, 204 acs.org
[PtBr₂(PPh₃)₂]trans255 acs.org
[PtI₂(PPh₃)₂]cis163, 148 acs.org
[PtI₂(PPh₃)₂]trans200 acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of platinum-triphenylphosphane complexes. The absorption bands observed in the spectra can be assigned to different types of electronic transitions, such as ligand-centered (LC) π-π* transitions, or metal-to-ligand charge transfer (MLCT) bands. uef.fi

The UV-Vis absorption spectrum of free triphenylphosphine in dichloromethane (B109758) shows characteristic absorption bands. researchgate.net When coordinated to a metal center like platinum, these bands may shift, and new bands associated with the complex can appear. researchgate.net For example, cyclometalated platinum(II) complexes often show intense, vibrationally structured emission bands in the 250-300 nm range, with high molar absorptivities (on the order of 10⁴ M⁻¹cm⁻¹), which are attributed to ligand-centered transitions. uef.fi Other Pt(II) complexes have been found to absorb in the 280-450 nm region. researchgate.net The specific absorption wavelengths and molar absorptivities can vary depending on the other ligands attached to the platinum center. uef.fi

Other Spectroscopic Methods (e.g., EPR for semiquinonates)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including transition metal complexes with unpaired electrons. researchgate.net While most Pt(II) complexes with triphenylphosphine are diamagnetic (d⁸, square planar), EPR becomes relevant for complexes involving radical ligands or when the platinum is in a paramagnetic oxidation state.

A key example is the study of platinum semiquinonate complexes. Platinum(0) compounds like tetrakis(triphenylphosphine)platinum(0) (B82886) can react with o-quinones through oxidative addition to form Pt(II) catecholate complexes, (PPh₃)₂Pt(Cat). These diamagnetic complexes can be oxidized to form paramagnetic semiquinolate platinum complexes, [(PPh₃)₂Pt(SQ)]⁺, which are EPR-active. The EPR spectra of these complexes exhibit a hyperfine structure that confirms the presence of an unpaired electron and can provide information about its interaction with the platinum nucleus and other magnetic nuclei in the ligands. EPR has also been used to study platinum-hydrogen complexes in silicon, demonstrating its utility in characterizing platinum centers in various environments. aps.org

Structural Analysis and Geometric Considerations

Coordination Geometry and Isomerism (cis-/trans-configurations)

Platinum(II) complexes containing triphenylphosphine ligands typically adopt a square-planar coordination geometry, a consequence of the d⁸ electronic configuration of the Pt(II) ion. This geometry gives rise to the possibility of geometric isomerism, specifically cis and trans configurations, when the complex has a [Ma₂b₂] or [Ma₂bc] stoichiometry, such as in [PtCl₂(PPh₃)₂]. wikipedia.orgresearchgate.net

The differentiation between cis and trans isomers is a central theme in the chemistry of these complexes, as the geometry significantly influences their reactivity and physical properties. researchgate.net The cis isomer of [PtCl₂(PPh₃)₂] is a white crystalline powder, while the trans isomer is yellow. wikipedia.org Spectroscopic methods are crucial for distinguishing between these isomers in solution. As noted in the IR spectroscopy section, the number of Pt-Cl stretching bands is a reliable indicator of the geometry. acs.org

In solution, an equilibrium can exist between cis and trans isomers. For certain hydrido[2-(phosphino-κP)thiolato-κS]triphenylphosphineplatinum(II) complexes, temperature-variable NMR studies show a chemical equilibrium between the cis-P,P and trans-P,P geometries, with the equilibrium strongly favoring the trans-P,P configuration (70–90%). rsc.org This preference for the trans isomer is often attributed to it being the thermodynamically more stable form, minimizing steric repulsion between the bulky triphenylphosphine ligands. rsc.org However, the cis isomer of [PtCl₂(PPh₃)₂] is the thermodynamically favored product, a fact attributed to the strong trans effect of the triphenylphosphine ligand. wikipedia.org Isomerization between the two forms can be induced, for example, by heating or through photochemical methods. wikipedia.org

Analysis of Pt-Ligand Bond Distances

The precise measurement of bond lengths in platinum-triphenylphosphane complexes provides critical insights into the nature of the coordination environment. X-ray crystallography has been an indispensable tool for determining these distances, revealing trends influenced by factors such as the nature of other ligands in the coordination sphere and the electronic properties of the phosphane itself.

In square planar platinum(II) complexes, Pt-P bond lengths are observed to vary systematically. For instance, in a series of cis-dihalogenobis(phosphane)platinum(II) complexes, the Pt-P bond length is directly influenced by the substituents on the phosphorus atom. As the number of electron-withdrawing methoxy (B1213986) groups are replaced by phenyl groups, the Pt-P bond elongates. This trend is evident in the series P(OMe)₃ < P(OMe)₂Ph < P(OMe)Ph₂ < PPh₃, where the triphenylphosphane complex exhibits the longest Pt-P bond. scispace.com For example, the Pt-P bond lengths in cis-dibromide complexes range from 2.207(2) Å for the P(OMe)₃ ligand to 2.2685(10) Å for the PPh₃ ligand. scispace.com

The identity of the halide ligand also plays a significant role. For a given phosphane ligand, the Pt-P bond distance increases in the order Cl < Br < I. scispace.com This suggests that the larger, more polarizable iodide ligand influences the electronic environment at the platinum center, resulting in a slight lengthening of the bond to the phosphane. In the diiodide complexes, Pt-P bond lengths for the same series of phosphines ranged from 2.2214(14) Å to 2.295(2) Å. scispace.com

The trans influence is another crucial factor governing Pt-P bond distances. Ligands positioned opposite to the triphenylphosphane group can significantly modulate the Pt-P bond length. A notable example shows that a Pt-P bond trans to an SO₂ group is slightly longer (2.3319(15) Å) than a Pt-P bond trans to an oxygen atom (2.252(3) Å) within the same complex. st-andrews.ac.uk This difference highlights the stronger trans influence of the SO₂ moiety compared to the oxygen donor. In the complex trans-[PtI₂(PMe₃)₂], the Pt-P bond length was determined to be 2.315(4) Å. rsc.org Similarly, in bis(triphenylphosphane)-(ethylene)platinum(0), the two Pt-P distances are 2.265(4) Å and 2.270(4) Å. cdnsciencepub.com

The data below summarizes representative Pt-ligand bond distances found in several platinum-triphenylphosphane complexes.

ComplexLigand 1BondDistance (Å)Ligand 2BondDistance (Å)
cis-PtBr₂(PPh₃)₂PPh₃Pt-P2.2685(10)BrPt-Br2.4696(4)
cis-PtI₂(PPh₃)₂PPh₃Pt-P2.295(2)IPt-I2.6814(5)
trans-[PtI₂(PMe₃)₂]PMe₃Pt-P2.315(4)IPt-I2.599(2)
(PPh₃)₂Pt(C₂H₄)PPh₃Pt-P(1)2.265(4)PPh₃Pt-P(2)2.270(4)
[Pt(peri-naphthalene)(PPh₃)₂] (trans to O)PPh₃Pt-P(2)2.252(3)OPt-O-
[Pt(peri-naphthalene)(PPh₃)₂] (trans to SO₂)PPh₃Pt-P(1)2.338(3)SO₂Pt-S-

Influence of Ligand Sterics on Coordination Geometry

The triphenylphosphane ligand is notable for its significant steric bulk, a feature that profoundly influences the coordination geometry of platinum complexes. This steric demand is often quantified by the Tolman cone angle, which for PPh₃ is 145°. This large cone angle leads to considerable steric repulsion between adjacent ligands, causing distortions from idealized geometries. manchester.ac.uk

In square planar Pt(II) complexes, such as cis-[PtX₂(PPh₃)₂], the steric pressure exerted by the bulky triphenylphosphane ligands forces the P-Pt-P bond angle to open significantly wider than the ideal 90°. scispace.com This steric hindrance can also lead to the lengthening of adjacent bonds. For example, studies comparing complexes with PPh₃ to those with less sterically demanding phosphines like P(OMe)₃ show that the increased bulk of the phenyl groups results in wider P-Pt-P angles. scispace.com In one case, the P(1)-Pt(1)-P(2) angle in a bis(triphenylphosphane) complex was found to be 100.27(5)°, which is significantly expanded from 90°. st-andrews.ac.uk This angle is less enlarged, at 98.71(11)°, in a related complex where one phenyl group is replaced by a less bulky methyl group, directly illustrating the impact of steric demand. st-andrews.ac.uk

The interplay between bulky phosphane ligands and other groups in the coordination sphere can result in strained molecular structures. In complexes containing tricyclohexylphosphine, a ligand with an even larger cone angle than triphenylphosphane, strong interactions between hydrogen atoms on the cyclohexyl rings and adjacent iodide ligands cause a noticeable lengthening of both the Pt-P and Pt-I bonds. rsc.org This principle of bond elongation due to steric repulsion is also applicable to triphenylphosphane complexes, where the phenyl rings can interact with neighboring ligands.

Intramolecular Interactions (e.g., stacking interactions)

Beyond covalent bonds and steric repulsion, non-covalent intramolecular interactions play a subtle but important role in defining the three-dimensional structure of platinum-triphenylphosphane complexes. Among these, π-π stacking interactions between the aromatic phenyl rings of the triphenylphosphane ligands are particularly significant.

Intramolecular stacking can also occur between a phenyl ring of a triphenylphosphane ligand and another aromatic ligand coordinated to the platinum center. A clear example is found in a platinum(II) complex containing both triphenylphosphane and theophyllinate, a derivative of purine (B94841). In this molecule, intramolecular stacking interactions are observed between the purine ring system and a phenyl ring of the PPh₃ ligand, contributing to the stability of the observed crystal structure. researchgate.net These weak, non-covalent forces help to dictate the precise orientation of the ligands around the platinum core, demonstrating that the conformational preferences in these systems are a result of a complex interplay of bonding, steric, and weak intramolecular forces.

Coordination Chemistry and Electronic Structure of Platinum Triphenylphosphane Systems

Ligand Properties of Triphenylphosphane

Triphenylphosphane, P(C₆H₅)₃, is a tertiary phosphine (B1218219) that functions as a cornerstone ligand in coordination chemistry. Its electronic and steric properties can be systematically tuned, influencing the characteristics of the metal complexes it forms. nih.gov It is a classic example of a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the phosphorus atom. vedantu.com

The behavior of triphenylphosphane as a ligand is primarily governed by a combination of its electronic and steric effects. These two factors are often interrelated and play a crucial role in determining the geometry, stability, and catalytic activity of platinum complexes. manchester.ac.uk

Electronic Effects: Triphenylphosphane is a strong σ-donor ligand, donating its lone pair of electrons to the metal center. vedantu.comlibretexts.org It also exhibits π-acceptor capabilities, which arise from the overlap of the phosphorus-carbon σ* antibonding orbitals with filled metal d-orbitals. vedantu.comwikipedia.org The electronic nature of the substituents on the phosphorus atom significantly influences its donor/acceptor properties. Arylphosphines like triphenylphosphane are generally weaker σ-donors and stronger π-acceptors compared to alkylphosphines. vedantu.comlibretexts.org

A quantitative measure of the electronic effect of a phosphine ligand is the Tolman Electronic Parameter (TEP). chemrxiv.orgacs.org This parameter is derived from the A₁ symmetric C-O stretching frequency in Ni(CO)₃L complexes. libretexts.org A lower ν(CO) value indicates a stronger electron-donating ability of the phosphine ligand. libretexts.org For triphenylphosphane, the TEP is 2068.9 cm⁻¹. wikipedia.org

Interactive Data Table: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

Steric Effects: The steric bulk of triphenylphosphane is a significant factor in its coordination chemistry. The three phenyl groups create considerable steric hindrance around the phosphorus atom, which influences the coordination number of the metal center and the selectivity of catalytic reactions. vedantu.com The primary quantitative measure of this steric bulk is the Tolman cone angle (θ). rsc.org This is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard M-P bond distance of 2.28 Å. ub.edu For triphenylphosphane, the Tolman cone angle is 145°. wikipedia.org This intermediate value allows for the formation of stable complexes without being excessively bulky, which would limit reactivity. wikipedia.org

Interactive Data Table: Tolman Cone Angles for Selected Phosphine Ligands

While triphenylphosphane itself is a monodentate ligand, modifications to its structure can lead to multidentate ligands capable of chelation or bridging. Diphosphine ligands, where two phosphino (B1201336) groups are connected by a backbone, are of particular importance. These ligands can coordinate to a metal center in a chelating fashion, forming a stable ring structure, or they can bridge two metal centers.

The geometry of the resulting complex is highly dependent on the nature of the backbone connecting the phosphorus atoms. For instance, rigid xanthene-based diphosphines have been shown to form active and selective platinum catalysts for hydroformylation. acs.org The bite angle, defined as the P-M-P angle in a chelating diphosphine complex, is a critical parameter that influences the catalytic activity. acs.org For example, novel diphosphine ligands derived from a terphenyl backbone coordinate to platinum in a cis-chelating fashion with P-Pt-P bite angles of approximately 100°. acs.org

Bidentate phosphine ligands can lead to the formation of various platinum complexes, including those with cyclometalated ligands. uef.finih.gov The synthesis of platinum(II) complexes with both chelated cyclometalated ligands and chelated diphosphine ligands has been reported. nih.gov Furthermore, dinuclear platinum(II) complexes can be prepared where divergent bidentate nitrogen ligands bridge two {PtCl₂(PPh₃)} units. researchgate.net

Platinum Oxidation States and Electronic Configurations

Platinum can exist in several oxidation states in its complexes, with Pt(0), Pt(II), and Pt(IV) being the most common, particularly in complexes with phosphine ligands. acs.orgpitt.edu

Platinum(0): With a d¹⁰ electronic configuration, Pt(0) complexes are typically tetrahedral or trigonal planar. pitt.eduwikipedia.org A prominent example is tetrakis(triphenylphosphane)platinum(0), Pt(PPh₃)₄, which has a tetrahedral geometry. wikipedia.org In solution, this 18-electron complex can dissociate a phosphine ligand to form the 16-electron species, Pt(PPh₃)₃. wikipedia.org

Platinum(II): This is the most common oxidation state for platinum, featuring a d⁸ electronic configuration. pitt.edupepperdine.edu Pt(II) complexes are almost invariably square planar and diamagnetic. pitt.edupepperdine.edunih.gov They often have the general formula MX₂L₂, where X is an anionic ligand and L is a donor ligand like triphenylphosphane. pitt.edu These can exist as cis and trans isomers. pitt.edu

Platinum(IV): With a d⁶ electronic configuration, Pt(IV) complexes are typically octahedral with a coordination number of six. pitt.edu These complexes are generally kinetically inert. pitt.edu

The accessibility of multiple stable oxidation states is a key factor in the catalytic activity of platinum-phosphine complexes, as many catalytic cycles involve changes in the oxidation state of the metal center. dtic.mil

Metal-Ligand Bonding Characterization

The nature of the bond between platinum and the triphenylphosphane ligand has been extensively studied using various spectroscopic and analytical techniques.

The primary bonding interaction is a σ-bond formed by the donation of the phosphorus lone pair into a vacant hybrid orbital on the platinum. youtube.com This is supplemented by a π-backbonding interaction, where electron density from filled platinum d-orbitals is donated into the empty σ* antibonding orbitals of the P-C bonds of the ligand. vedantu.comwikipedia.orgyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing platinum-phosphine complexes due to the 100% natural abundance of the ³¹P nucleus. acs.org The chemical shift (δ) of the phosphorus nucleus provides information about the electronic environment. The coupling between the phosphorus nucleus and the ¹⁹⁵Pt nucleus (I=1/2, 33.8% abundance) results in satellite peaks in the ³¹P NMR spectrum. acs.orgtandfonline.com The magnitude of the one-bond platinum-phosphorus coupling constant (¹Jₚₜ₋ₚ) is indicative of the s-character and covalency of the Pt-P bond and can be used to probe the trans-influence of other ligands in the complex. rsc.orgtandfonline.com Two-dimensional ³¹P NMR techniques, such as COSY, can provide valuable information about both phosphorus-phosphorus and platinum-phosphorus couplings, aiding in the structural elucidation of complex species. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For example, in cis-[PtCl₂(diphosphine)] complexes, X-ray crystallography has been used to determine the precise P-Pt-P bite angles. acs.org It has also confirmed the tetrahedral structure of Pt(PPh₃)₄ and the square planar geometry of numerous Pt(II) complexes. wikipedia.orgpepperdine.edu

Stability and Reactivity Trends in Relation to Electronic and Steric Factors

The stability and reactivity of platinum-triphenylphosphane complexes are intricately linked to the electronic and steric properties of the ligands and the metal center.

Stability: The strong σ-donation from the phosphine ligand contributes significantly to the stability of the Pt-P bond. The kinetic inertness of Pt(II) and Pt(IV) complexes is a well-known characteristic that allowed for early fundamental studies in coordination chemistry. pitt.edu The chelate effect also enhances stability; complexes with bidentate phosphine ligands are generally more stable than their monodentate counterparts.

Reactivity: The electronic and steric properties of the phosphine ligands have a profound influence on the reactivity of the platinum complex. acs.orgacs.org

Electronic Effects: Electron-donating phosphines increase the electron density on the platinum center, which can facilitate oxidative addition reactions (e.g., Pt(0) to Pt(II)) but may hinder reductive elimination. Conversely, electron-withdrawing phosphines can favor reductive elimination. Tuning the electronic properties of the platinum center through ligand modification is a key strategy in catalyst design. researchgate.netnih.gov For instance, Pt(PPh₃)₄ readily undergoes oxidative addition with reagents like chlorine and hydrogen chloride to form Pt(II) species. wikipedia.org

Steric Effects: The steric bulk of the phosphine ligands can influence reaction rates and selectivities. vedantu.com For example, bulky phosphines can promote the dissociation of a ligand to create a vacant coordination site, which is often a prerequisite for catalytic activity. libretexts.org In Pt(0) complexes, bulky phosphines can stabilize reactive, low-coordinate species that are catalytically active. rsc.org The steric profile of the phosphine can also control the approach of substrates to the metal center, thereby influencing the regioselectivity and stereoselectivity of catalytic transformations. rsc.org

Reaction Mechanisms and Reactivity of Platinum Triphenylphosphane Complexes

Fundamental Organometallic Reactions

The oxidative addition of a silicon-hydride (Si-H) bond to a platinum(0)-triphenylphosphane complex is the initial and key step in the widely accepted Chalk-Harrod mechanism for hydrosilylation. wikipedia.orgmdpi.com This catalytic process, which involves the addition of a Si-H bond across an unsaturated bond, is a significant industrial method for the synthesis of organosilicon compounds. wikipedia.org

The generally accepted mechanism proceeds as follows:

Oxidative Addition: A hydrosilane molecule reacts with the platinum(0) center, leading to the cleavage of the Si-H bond and the formation of a platinum(II) silyl hydride complex. mdpi.com

Olefin Coordination: The unsaturated substrate (e.g., an alkene) then coordinates to the platinum(II) center. mdpi.com

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step is often reversible. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, which regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

It is noteworthy that variations of the Chalk-Harrod mechanism exist. In some cases, the alkene may insert into the Pt-Si bond, followed by reductive elimination. wikipedia.org The specific pathway can be influenced by the nature of the reactants and the catalyst system.

Table 1: Key Steps in the Chalk-Harrod Mechanism for Hydrosilylation

Step Reaction Description
I Oxidative Addition of Si-H The hydrosilane adds to the platinum(0) center, forming a platinum(II) silyl hydride intermediate.
II Alkene Coordination The alkene coordinates to the platinum(II) intermediate.
III Migratory Insertion The coordinated alkene inserts into the Pt-H bond to form an alkylplatinum(II) species.
IV Reductive Elimination The C-Si bond is formed, releasing the alkylsilane product and regenerating the platinum(0) catalyst.

The activation of carbon-hydrogen (C-H) bonds, which are typically strong and unreactive, is a significant area of research in organometallic chemistry. Platinum-triphenylphosphane complexes have been shown to facilitate C-H bond activation. researchgate.netfigshare.com This process can occur through oxidative addition, where the platinum atom inserts into a C-H bond, leading to a platinum(II) hydrido-alkyl or hydrido-aryl complex.

Research has demonstrated that for platinum(0) complexes involving triphenylphosphane, an intramolecular C-H bond activation can occur, where an ortho-C-H bond of one of the phenyl rings of the triphenylphosphane ligand adds to the platinum center. researchgate.netfigshare.com This process, known as cyclometalation, can be in competition with other reaction pathways, such as C-P bond cleavage. researchgate.netfigshare.com While the C-H bond cleavage may be kinetically favored, it can also be reversible. researchgate.net

In addition to C-H bond activation, platinum-triphenylphosphane complexes can also undergo cleavage of the carbon-phosphorus (C-P) bond within the triphenylphosphane ligand itself. researchgate.netfigshare.com This reaction pathway is significant as it can lead to the formation of phosphanido-bridged platinum complexes. researchgate.net Mechanistic studies have shown that the reaction of a Pt-PPh3 moiety can lead to products resulting from both ortho-C-H and C-P bond cleavage. researchgate.netfigshare.com

The C-P bond scission is often thermodynamically preferred over the reversible C-H bond cleavage. researchgate.net This process is a key step in the formation of robust dimeric platinum complexes with bridging phosphido (μ-PPh2) ligands. researchgate.netfigshare.com The understanding of C-P bond functionalization is crucial for the development of new catalytic applications.

Platinum(0) complexes, including those with triphenylphosphane ligands, are known to react with molecular hydrogen (H2). This reaction proceeds via oxidative addition, where the H-H bond is cleaved, and a dihydrido-platinum(II) complex is formed. researchgate.net The interaction involves the donation of electron density from the metal's d-orbitals to the σ* antibonding orbital of the H2 molecule, which weakens and ultimately breaks the H-H bond. researchgate.net This activation of dihydrogen is a fundamental step in many catalytic hydrogenation reactions. The resulting cis-dihydride species can then participate in subsequent steps of a catalytic cycle. youtube.com

Platinum(0)-triphenylphosphane complexes readily undergo oxidative addition with various X-X type molecules, where X can be a halogen or oxygen. For instance, tetrakis(triphenylphosphane)platinum(0), Pt(PPh3)4, reacts with chlorine (Cl2) to yield cis-dichlorobis(triphenylphosphane)platinum(II), cis-PtCl2(PPh3)2. wikipedia.org This reaction involves the formal oxidation of platinum from the 0 to the +2 state.

Similarly, the reaction with molecular oxygen (O2) leads to the formation of a dioxygen complex, Pt(η2-O2)(PPh3)2. wikipedia.org In this case, the dioxygen molecule binds side-on to the platinum center. This type of reaction is a model for understanding the activation of small molecules at a metal center.

Table 2: Examples of Oxidative Addition Reactions with Platinum-Triphenylphosphane Complexes

Reactant Platinum Complex Product Bond Activated
R3Si-H Pt(PPh3)n (R3Si)Pt(H)(PPh3)2 Si-H
C6H5-H (intramolecular) Pt(PPh3)n (H)Pt(C6H4PPh2)(PPh3) C-H
PPh3 (intramolecular) Pt(PPh3)n [Pt(μ-PPh2)(PPh3)]2 C-P
H2 Pt(PPh3)n cis-Pt(H)2(PPh3)2 H-H
Cl2 Pt(PPh3)4 cis-PtCl2(PPh3)2 Cl-Cl
O2 Pt(PPh3)4 Pt(η2-O2)(PPh3)2 O=O

Reductive Elimination Reactions

Reductive elimination is a fundamental step in many catalytic cycles where two cis-oidal ligands on the metal center couple to form a new molecule, with the metal's oxidation state being reduced, typically by two units (e.g., Pt(II) → Pt(0) or Pt(IV) → Pt(II)). For platinum-triphenylphosphane complexes, this reaction is crucial for the product-forming step in cross-coupling reactions.

The thermal decomposition of square-planar cis-diaryl-bis(triphenylphosphane)platinum(II) complexes, such as cis-[Pt(C₆H₄Me-4)₂(PPh₃)₂], has been shown to proceed via a primary concerted, unimolecular reductive elimination of the corresponding biaryl. rsc.orgcapes.gov.br This process follows a first-order kinetic rate law. rsc.orgcapes.gov.br A key mechanistic feature is the absolute requirement for the two groups being eliminated to be cis to one another on the metal center. If the groups are trans, a trans-to-cis isomerization must precede the elimination step.

Kinetic studies on the elimination of 4,4'-bitolyl from cis-[Pt(C₆H₄Me-4)₂(PPh₃)₂] revealed a significant negative entropy of activation, which suggests a conformationally restricted transition state. rsc.org The stability of these diaryl complexes towards thermolysis is markedly dependent on the nature of the phosphane ligands; only complexes with monotertiary phosphanes like PPh₃ are labile at 60 °C. rsc.orgcapes.gov.br Interestingly, the presence of free triphenylphosphane can suppress secondary decomposition pathways and accelerate the primary reductive elimination. rsc.org

Computational studies using Density Functional Theory (DFT) have further elucidated the energetics of this process. For the reductive elimination of biphenyl from a generic cis-[Pt(Ph)₂(diphosphine)] complex, the activation energy is influenced by both the electronic and steric properties of the phosphane ligands. Electron-poor diphosphine ligands have been found to accelerate the reaction, lowering the activation barrier. researchgate.net

ComplexReactionTemperature (°C)Rate Constant (k, s⁻¹)Activation Enthalpy (ΔH‡, kcal/mol)Activation Entropy (ΔS‡, cal/mol·K)
cis-[Pt(C₆H₄Me-4)₂(PPh₃)₂]Elimination of 4,4'-bitolyl601.1 x 10⁻⁴25.4-6.0
cis-[Pt(Ph)₂(PPh₃)₂]Elimination of biphenyl601.8 x 10⁻⁵26.6-6.5

Table 1: Kinetic data for the unimolecular reductive elimination of biaryls from cis-[Pt(Aryl)₂(PPh₃)₂] complexes in toluene solution. rsc.org

Ligand Dissociation and Association Equilibria

The coordination sphere of platinum-triphenylphosphane complexes is dynamic, with ligands undergoing dissociation and association processes that are often in equilibrium. These equilibria are fundamental to creating vacant coordination sites required for subsequent reaction steps like oxidative addition or substrate binding.

A well-studied example is tetrakis(triphenylphosphane)platinum(0), Pt(PPh₃)₄. In solution, this 18-electron complex readily dissociates one or two triphenylphosphane ligands to form the coordinatively unsaturated 16-electron species, Pt(PPh₃)₃, and the 14-electron species, Pt(PPh₃)₂, respectively. This dissociation is essential for its reactivity, as the resulting species are the active participants in oxidative addition reactions. The equilibrium is dependent on factors such as solvent and the concentration of free ligand.

Detailed studies on the heterodinuclear complex [AuPt(PPh₃)₄]⁺ have provided significant insight into ligand exchange dynamics. acs.orgnih.govresearchgate.netacs.org NMR spectroscopy reveals a high fluxionality of the PPh₃ ligands on the metal core. acs.orgnih.govresearchgate.netacs.org Specifically, the three PPh₃ ligands bound to the platinum atom are chemically equivalent at room temperature, indicating a rapid intramolecular exchange process. acs.org In addition to this fast intramolecular exchange, a slower intermolecular exchange of PPh₃ ligands also occurs. nih.gov

The presence of excess triphenylphosphane in the solution can significantly alter the equilibrium. The addition of PPh₃ to a solution of [(Ph₃P)AuPt(PPh₃)₃]⁺ leads to the formation of the mononuclear complexes [Au(PPh₃)₂]⁺ and Pt(PPh₃)₄. acs.org This demonstrates that the heterodinuclear complex can be broken down into more stable or kinetically favored mononuclear species in the presence of a high concentration of the free ligand.

Complex/SystemObservationTechniqueImplication
[(Ph₃P)AuPt(PPh₃)₃]⁺Single doublet for three Pt-bound PPh₃ ligands.³¹P{¹H} NMR (298 K)Fast intramolecular exchange on the NMR timescale. acs.org
[(Ph₃P)AuPt(PPh₃)₃]⁺Exchange cross-peaks between Au- and Pt-bound PPh₃ ligands.³¹P-EXSY NMRSlow, intramolecular exchange between metal centers. acs.org
[(Ph₃P)AuPt(PPh₃)₃]⁺ + excess PPh₃Appearance of a broad coalescence signal.³¹P{¹H} NMRFormation of [Au(PPh₃)₂]⁺ and Pt(PPh₃)₄, which are in fast chemical exchange with free PPh₃. acs.org

Table 2: Summary of NMR spectroscopic observations for triphenylphosphane ligand exchange equilibria in a Au-Pt complex. acs.org

Migratory Insertion Reactions

Migratory insertion is a key C-C or C-X bond-forming reaction in organometallic chemistry. It involves the intramolecular transfer of an anionic ligand (like an alkyl or hydride) to an adjacent, cis-coordinated unsaturated ligand (such as carbon monoxide or an alkene). openochem.orgu-tokyo.ac.jp This reaction creates a new anionic ligand and a vacant coordination site on the metal, and the metal's oxidation state does not change. u-tokyo.ac.jp

In platinum-triphenylphosphane complexes, the migratory insertion of carbon monoxide into a platinum-alkyl bond is a well-established process. For square-planar Pt(II) alkyl complexes, the reaction proceeds by the migration of the alkyl group to a cis-coordinated CO ligand, forming a platinum-acyl species. wikipedia.org The reaction is often reversible, with the reverse process being decarbonylation. openochem.org

The insertion of alkenes into platinum-hydride or platinum-alkyl bonds is also a critical step in catalytic processes like hydrogenation and polymerization. openochem.org The mechanism requires a cis, four-centered transition state where the hydride (or alkyl), the metal, and the two carbons of the alkene are coplanar. openochem.org The reverse of olefin insertion into a metal-hydride bond is β-hydride elimination, a common decomposition pathway for metal alkyls that possess β-hydrogens. openochem.org

Studies on the thermal decomposition of cis-PtR₂(PPh₃)₂ (where R is an alkyl group with β-hydrogens) have shown that the reaction is inhibited by the addition of free PPh₃. openochem.org This indicates that phosphane dissociation to create a vacant coordination site is a necessary prerequisite for the subsequent β-hydride elimination step. openochem.org This observation, by the principle of microscopic reversibility, implies that the forward reaction—migratory insertion of an alkene into a Pt-H bond—would be promoted by the coordination of a ligand to trap the resulting alkyl complex.

Reaction TypeMigrating Group (X)Inserting Ligand (Y)Key Mechanistic Features
CarbonylationAlkyl (R⁻)Carbon Monoxide (CO)Intramolecular migration of R to a cis-CO ligand; forms an acyl complex; reversible. wikipedia.org
Olefin InsertionHydride (H⁻) or Alkyl (R⁻)Alkene (R'HC=CHR')Requires cis-coplanar arrangement of M, X, and Y; reverse is β-elimination. openochem.orglibretexts.org

Table 3: General features of migratory insertion reactions in platinum-triphenylphosphane complexes.

Specific Reaction Pathways

Reactivity with Strong Proton Acids

Platinum(0)-triphenylphosphane complexes are basic and readily react with strong proton acids. The reaction of tetrakis(triphenylphosphane)platinum(0), Pt(PPh₃)₄, with mineral acids like hydrochloric acid (HCl) results in the oxidative addition of the H-Cl bond. This reaction proceeds via the dissociation of PPh₃ ligands to generate the more reactive Pt(PPh₃)₃ or Pt(PPh₃)₂ species, which then reacts with HCl. The product is a square-planar platinum(II) hydride complex, trans-PtCl(H)(PPh₃)₂. Two equivalents of triphenylphosphane are displaced during the reaction.

This reactivity highlights the ability of the Pt(0) center to act as a nucleophile, breaking the H-X bond and undergoing a two-electron oxidation to the Pt(II) state.

Decarbonylation Reactions

Decarbonylation is the reverse of a CO migratory insertion reaction and typically involves the conversion of a metal-acyl complex to a metal-alkyl (or aryl) complex with the loss of carbon monoxide. This process is important in both stoichiometric and catalytic organic synthesis, for instance, in the conversion of aldehydes to alkanes.

Acyl derivatives of platinum(II) containing triphenylphosphane ligands can undergo thermal decarbonylation. For example, acyl-platinum complexes formed from the reaction of Pt(PPh₃)₄ with acyl halides can lose CO upon heating to yield the corresponding alkyl or aryl platinum complexes. The decarbonylation of cis-[PtCl(COMe)(PPh₃)₂] is a well-documented example, suggesting that the acyl derivative is the cis isomer, as the reverse carbonylation reaction is also stereospecific.

In some catalytic systems, platinum(II) complexes can mediate the decarbonylation of organic substrates like aldehydes and ketones. For instance, complexes of the type [Pt(tolpy)Cl(L)] (where tolpy is 2-(4-tolyl)pyridine and L is a neutral ligand) have been shown to catalyze the decarbonylation of cyclohexanone.

Isomerization Studies

Geometric isomerization, particularly cis-trans isomerization in square-planar d⁸ platinum(II) complexes, is a critical process that often precedes or follows key reaction steps like reductive elimination or oxidative addition. The stereochemistry of platinum-triphenylphosphane complexes plays a crucial role in their reactivity.

For complexes of the type [PtX₂(PPh₃)₂], both cis and trans isomers can exist. The relative stability and the barrier to their interconversion depend on the nature of the other ligands (X), the solvent, and temperature. The stabilization of the less common cis isomer in some square-planar platinum(II) complexes bearing bulky phosphane ligands has been attributed to weak intramolecular interactions, such as π-stacking or C-F···Pt contacts.

The mechanism of isomerization can vary. It can occur through a dissociative pathway, involving the formation of a three-coordinate T-shaped intermediate, or an associative pathway, involving a five-coordinate trigonal bipyramidal intermediate. For many Pt(II) phosphane complexes, isomerization in solution is thought to proceed via an associative mechanism, often catalyzed by trace amounts of free phosphane ligand.

In a unique example, the trans-to-cis isomerization of the Pt(II) center in [Pt(triphos)₂]²⁺ (where triphos is a tridentate phosphine (B1218219) ligand) was induced by coordination to gold(I) ions. rsc.orgcapes.gov.br ³¹P NMR spectroscopy indicated a rapid equilibrium among the possible isomers of the starting Pt(II) complex, which facilitated the transformation to the cis isomer upon formation of the trinuclear Au₂Pt complex. rsc.orgcapes.gov.br This demonstrates that interaction with other metal centers can be a powerful tool to control the geometry and subsequent reactivity of platinum complexes.

Reactivity with Alkynes and Alkenes

Platinum-triphenylphosphane complexes exhibit significant reactivity towards alkynes and alkenes, which is fundamental to their application in catalysis. The coordination of an alkene to an electron-deficient Pt(II) center activates the alkene for nucleophilic attack. This electrophilic activation is a key step in many catalytic processes, including hydroamination and other additions across multiple bonds uwindsor.ca.

The complex Tetrakis(triphenylphosphine)platinum(0) (B82886), Pt(PPh₃)₄, serves as a versatile precursor for synthesizing various organoplatinum compounds. In solution, it readily dissociates a triphenylphosphane ligand to form the highly reactive 16-electron species, Pt(PPh₃)₃ wikipedia.org. This species can then react with various substrates. For instance, its reaction with oxygen yields a dioxygen complex, Pt(η²-O₂)(PPh₃)₂, while reactions with mineral acids like HCl produce hydride complexes such as trans-PtCl(H)(PPh₃)₂ wikipedia.org.

The interaction of platinum(II) complexes with alkenes can lead to the formation of stable dicationic platinum(II) alkene complexes. These complexes are highly electrophilic and react with a range of nucleophiles researchgate.net. The regioselectivity of nucleophilic attack on unsymmetrical alkenes coordinated to a platinum center generally follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon atom. This preference is attributed to the formation of a sterically less hindered metal-alkyl species and the favorable buildup of positive charge at the more substituted carbon uwindsor.ca.

Platinum ComplexReactantProductReaction Type
Pt(PPh₃)₄O₂Pt(η²-O₂)(PPh₃)₂Oxidative Addition
Pt(PPh₃)₄HCltrans-PtCl(H)(PPh₃)₂Oxidative Addition
Pt(PPh₃)₄Cl₂cis-PtCl₂(PPh₃)₂Oxidative Addition
[Pt(PNP)(alkene)]²⁺Nucleophileβ-substituted metal–alkyl speciesNucleophilic Addition

Self-assembly and Cluster Formation

Platinum(II) complexes, particularly those with square planar geometries, have a strong tendency to self-assemble into supramolecular structures. This process is driven by non-covalent interactions such as intermolecular ligand π–π stacking and metal–ligand dispersive forces nih.govrsc.org. The resulting assemblies can be considered new chemical species with unique and tunable photophysical and chemical properties rsc.org.

The self-assembly of cis-blocked square planar platinum(II) units with bis(pyridyl) ligands can yield a variety of structures, including dimers, molecular triangles, and polymers, depending on the geometry of the bridging ligand nih.gov. For instance, a planar alkynylplatinum(II) terpyridine complex, upon conjugation with a hydrophilic glucose moiety, self-assembles into nanoparticles in aqueous media. These nanoparticles can enter cancer cells and undergo further intracellular transformation, leading to lysosomal disruption and cell death nih.gov.

Furthermore, platinum-triphenylphosphane complexes can form distinct cluster compounds. Early reports described the formation of red or brown platinum cluster compounds from the removal of triphenylphosphane from Pt(PPh₃)₄, initially formulated as [Pt(PPh₃)₂]n rsc.org. Later characterization revealed these to be associated platinum(II) complexes formed through ortho-metallation reactions, with structures such as [Pt(PPh₂)(C₆H₄PPh₂)]₂ rsc.orgrsc.org. Reduction of triphenylphosphane-containing Pt(II) complexes can also lead to clusters with compositions like [Pt(PPh₂)]n, where n ranges from 6 to 10 researchgate.net.

Complex TypeDriving ForceResulting StructureReference
Alkynylplatinum(II) terpyridineπ–π stacking, metal–ligand interactionsNanoparticles, Nanorods nih.gov
cis-blocked Pt(II) with bis(pyridyl) ligandsCoordinate bondingDimers, Molecular triangles, Polymers nih.gov
Pt(PPh₃)x derivativesOrtho-metallation[Pt(PPh₂)(C₆H₄PPh₂)]n (n=2,3,4) rsc.orgrsc.org
Reduced Pt(II)-PPh₃ complexesReductive condensation[Pt(PPh₂)]n (n=6-10) researchgate.net

Reactions with Organotin Reagents

The reactions between platinum-triphenylphosphane complexes and organotin reagents are of significant interest for both synthesis and mechanistic studies. These reactions can proceed through various pathways, including oxidative addition and transmetallation, often involving Pt(IV) intermediates rsc.org.

For example, the reaction of [Pt(C₂H₄)(PPh₃)₂] with trimethyltin chloride (SnMe₃Cl) leads to the formation of cis-[PtMe(SnMe₂Cl)(PPh₃)₂] rsc.org. This transformation is proposed to proceed via a Pt(IV) intermediate. Similarly, platinum(II) complexes can catalyze the redistribution reactions of organotin compounds rsc.org.

Transmetallation reactions involving organotin reagents are a valuable synthetic route to new organoplatinum complexes. The synthesis of ortho-metallated triphenylphosphine (B44618) chalcogenide complexes of platinum can be achieved by the transmetallation of [PtCl₂(COD)] with the organotin reagent 2-Me₃SnC₆H₄P(X)Ph₂ (where X = S, Se) in a 1:2 molar ratio nih.govrsc.org. R₂Sn moieties, generated from the photolysis of cyclic (R₂Sn)n compounds, can insert into Pt-Cl bonds of complexes like [PtCl₂L₂] (L = PPh₃) to yield new complexes with Pt-Sn bonds, such as [PtCl(SnR₂Cl)L₂] researchgate.net.

Platinum ReactantOrganotin ReagentProductProposed Mechanism
[Pt(C₂H₄)(PPh₃)₂]SnMe₃Clcis-[PtMe(SnMe₂Cl)(PPh₃)₂]Involving Pt(IV) intermediate
[PtCl₂(COD)]2-Me₃SnC₆H₄P(S)Ph₂cis-[Pd{κ²-2-C₆H₄P(S)Ph₂}₂]Transmetallation
[PtCl₂(PPh₃)₂](R₂Sn)n (photolysis)[PtCl(SnR₂Cl)(PPh₃)₂]Insertion of R₂Sn into Pt-Cl bond

Reactions Involving Chalcogenide Ligands

Platinum complexes readily engage with ligands containing chalcogen atoms (S, Se). Triphenylphosphine chalcogenides (Ph₃PX, where X = S, Se) can act as ligands themselves or be part of a more complex ligand framework. Ortho-metallated triphenylphosphine sulfide and selenide complexes of platinum have been synthesized, demonstrating the reactivity of the C-H bond in the phenyl ring of the triphenylphosphane ligand nih.govrsc.org.

The complex cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂] is synthesized by treating [PtI₂(COD)] with 2-LiC₆H₄P(S)Ph₂. Its selenium counterpart, [Pt{κ²-2-C₆H₄P(Se)Ph₂}₂], is obtained via transmetallation from [PtCl₂(COD)] and an organotin reagent nih.govrsc.org. These complexes feature a pair of ortho-metallated triphenylphosphine chalcogenide rings, forming stable five-membered chelate rings with the platinum center nih.gov.

In related chemistry, technetium nitrosyl complexes containing triphenylphosphane, such as [Tc(NO)(Cp)(PPh₃)Cl], react with triphenylphosphine chalcogenides (EPPh₃, where E = O, S, Se) in the presence of a chloride scavenger to exchange the chloride ligand for the chalcogenide ligand, forming [Tc(NO)(Cp)(PPh₃)(EPPh₃)]⁺ complexes mdpi.com. This highlights the affinity of these metal centers for chalcogen donors.

Platinum ReactantChalcogen-Containing ReagentProductKey Feature
[PtI₂(COD)]2-LiC₆H₄P(S)Ph₂cis-[Pt{κ²-2-C₆H₄P(S)Ph₂}₂]Ortho-metallated triphenylphosphine sulfide ligand
[PtCl₂(COD)]2-Me₃SnC₆H₄P(Se)Ph₂[Pt{κ²-2-C₆H₄P(Se)Ph₂}₂]Ortho-metallated triphenylphosphine selenide ligand

Catalytic Applications of Platinum Triphenylphosphane Complexes

Homogeneous Catalysis Paradigms

Platinum-triphenylphosphine complexes are quintessential examples of homogeneous catalysts. In this paradigm, the catalyst, typically a soluble platinum complex, is uniformly dispersed in the reaction medium with the substrates. core.ac.uk This ensures high accessibility of the catalytic sites, often leading to high reaction rates and selectivity under mild temperatures and pressures. mit.edumatthey.com The electronic and steric properties of the triphenylphosphine (B44618) ligands can be finely tuned, which in turn influences the reactivity and selectivity of the platinum center. chemicalbook.com Transition metal complexes featuring platinum are widely employed in various synthetic reactions, including hydrogenation, hydrosilylation, and cross-coupling. core.ac.uk While many industrial catalysts are heterogeneous, homogeneous catalysts have garnered significant attention, although their application can be limited by the challenge of separating the catalyst from the reaction products. core.ac.uk

Specific Catalytic Transformations

Platinum complexes containing triphenylphosphine ligands are effective catalysts for hydrogenation reactions, the addition of hydrogen (H₂) across a double or triple bond. chemicalbook.commatthey.com These catalysts facilitate the reduction of various unsaturated functional groups. For instance, a water-soluble platinum catalyst, PtCl₂/TPPTS (where TPPTS is a sulfonated version of triphenylphosphine), has been used for the hydrogenation of furfural to furfuryl alcohol under mild, neutral conditions, achieving high selectivity and turnover frequency. mdpi.com The triphenylphosphine ligand plays a crucial role by modulating the electronic properties of the platinum center, which can influence both the activity and the chemoselectivity of the hydrogenation process. acs.org For example, the electron-donating nature of triphenylphosphine can increase the electron density on the metal, affecting the strength of the metal-hydride bond and thereby influencing catalytic performance. acs.org

Catalytic Hydrogenation Examples using Platinum-Phosphine Complexes
SubstrateCatalyst SystemProductKey FindingsReference
FurfuralPtCl₂/TPPTSFurfuryl AlcoholHigh selectivity (99%) and turnover frequency (>20,000 h⁻¹) in aqueous media. mdpi.com
AcetophenonePPh₃-modified Pd NPs1-Phenylethanol>99% selectivity; PPh₃ ligand enhances selectivity by modifying the electronic properties of the metal. acs.org
PhenylacetylenePPh₃-modified Pd NPsStyrene94% selectivity; demonstrates the influence of the phosphine (B1218219) ligand on chemoselectivity. acs.org

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, is one of the most significant industrial applications for homogeneous platinum catalysts, particularly for the production of silicone polymers and organosilicon compounds. mit.edunih.gov Platinum-triphenylphosphine complexes are among the catalysts used for these reactions. semanticscholar.org The process is highly atom-efficient and represents a primary method for creating carbon-silicon bonds. nih.gov However, these reactions can sometimes be accompanied by side reactions like olefin isomerization. rsc.org

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.commagtech.com.cn This mechanism involves a series of steps that cycle the platinum catalyst between different oxidation states:

Oxidative Addition: The hydrosilane (R₃SiH) oxidatively adds to the platinum(0) complex, forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) center.

Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This step is often reversible and determines the regioselectivity of the reaction.

Reductive Elimination: The final C-Si bond is formed through reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst which can then re-enter the catalytic cycle. mdpi.com

This classical mechanism has been refined over the years, with studies suggesting that all steps preceding the final reductive elimination can be reversible. mdpi.com Catalyst deactivation can occur through the formation of colloidal platinum, often referred to as platinum black, which is generally not catalytically active for this transformation. rsc.orgmdpi.com

The ligands coordinated to the platinum center have a profound impact on the catalyst's performance in hydrosilylation reactions. magtech.com.cn Triphenylphosphine and its derivatives can influence the catalyst's activity, selectivity, and stability.

Steric Effects: Bulky phosphine ligands can increase the stability of the catalyst and improve turnover numbers by creating a kinetic barrier that prevents the agglomeration of platinum(0) species into inactive colloids. mdpi.com

Inhibition and Latency: Certain ligands can act as inhibitors, preventing premature reaction at ambient temperatures but allowing for rapid catalysis at elevated temperatures. researchgate.net For example, tethering specific ligands to a support structure can induce catalytic latency, providing temporal control over the reaction. nih.gov This is particularly useful in applications like one-pot silicone formulations where a long pot-life is required before curing is initiated. nih.gov

Influence of Ligand Properties on Hydrosilylation
Ligand PropertyEffect on CatalysisMechanism of ActionReference
Steric BulkIncreases catalyst stability and turnover number (TON).Prevents agglomeration of Pt(0) into inactive colloids. mdpi.com
Electron DensityModulates catalytic activity.Alters rates of oxidative addition and reductive elimination. nih.gov
Coordinating AbilityCan induce latency or inhibition.Forms relatively inert complexes at low temperatures, which become active upon heating. researchgate.netnih.gov

While palladium complexes are more famous in this domain, platinum-triphenylphosphine complexes also find application in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. chemicalbook.commit.edu For example, Tetrakis(triphenylphosphine)platinum(0) (B82886) is a precursor used to generate catalytically active species for such transformations. These reactions typically involve the coupling of an organometallic reagent with an organic halide. The triphenylphosphine ligand is crucial for stabilizing the platinum center and facilitating the catalytic cycle, which often involves oxidative addition, transmetalation, and reductive elimination steps, similar to those seen with palladium catalysts. chemicalbook.com

Allylic Substitution Reactions

Platinum-triphenylphosphane complexes serve as effective catalysts for allylic substitution reactions, a fundamental carbon-carbon and carbon-heteroatom bond-forming process. The mechanism revolves around the formation and subsequent reaction of η³-allyl platinum intermediates. The triphenylphosphane ligand plays a crucial role in stabilizing the platinum center and influencing the reactivity and selectivity of the transformation.

The catalytic cycle is initiated by the coordination of a platinum(0) species, typically generated from a precursor like tetrakis(triphenylphosphane)platinum(0), to the double bond of an allylic substrate. This is followed by oxidative addition, where the platinum atom inserts into the carbon-leaving group bond, displacing the leaving group and forming a cationic [Pt(η³-allyl)(PPh₃)₂]⁺ complex. This step formally oxidizes the platinum from Pt(0) to Pt(II).

The reactivity of these intermediates is a key aspect of the catalytic process. Studies on complexes such as [Pt(η³-allyl)(cod)][BF₄] have shown that ligands like triphenylphosphane can readily displace other ligands (e.g., cyclo-octa-1,5-diene, cod) to form [Pt(η³-allyl)(PPh₃)₂][BF₄]. rsc.org The subsequent step involves the nucleophilic attack on the η³-allyl ligand. The regioselectivity of this attack is influenced by both the electronic properties of the allyl fragment and the steric and electronic nature of the ligands on the platinum center. Finally, reductive elimination of the product regenerates the Pt(0) catalyst, allowing it to re-enter the catalytic cycle.

While palladium-catalyzed allylic substitutions are more common, platinum-triphenylphosphane systems offer unique reactivity profiles. For instance, the platinum-catalyzed C-alkylation of but-2-enyl acetate (B1210297) with dimethyl sodiomalonate yields a mixture of dimethyl (1-methylprop-2-enyl)malonate and (E)-dimethyl but-2-enylmalonate. nih.gov The demonstration that a prepared platinum allyl complex is a true intermediate in the catalytic reaction confirms the proposed mechanistic pathway. nih.gov

Carbonylation Reactions

Platinum complexes containing triphenylphosphane ligands are adept at catalyzing carbonylation reactions, which involve the insertion of carbon monoxide (CO) into an organic molecule. These reactions are vital for the synthesis of carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acid derivatives.

A key reaction is the carbonylation of organic halides. Catalysts like tetrakis(triphenylphosphane)platinum(0) can facilitate the insertion of CO into aryl, vinyl, and alkyl halides. The catalytic cycle typically begins with the oxidative addition of the organic halide (R-X) to the Pt(0) center, forming a Pt(II) alkyl/aryl complex, [Pt(R)(X)(PPh₃)₂]. Subsequent coordination of carbon monoxide and migratory insertion of the R group onto the carbonyl carbon yields a Pt(II) acyl complex, [Pt(C(O)R)(X)(PPh₃)₂]. The final step, reductive elimination, releases the carbonylated product (e.g., an acyl halide) and regenerates the Pt(0) catalyst.

Mechanistic investigations using triphenylphosphane-coordinated platinum complexes have provided significant insights. For example, benzoylplatinum complexes with triphenylphosphane ligands have been used to study the crucial trans-cis isomerization step required for reductive elimination in some catalytic cycles. iupac.org It has been observed that the triphenylphosphane ligand in complexes like trans-(benzoyl)bis(triphenylphosphane)platinum chloride is not readily substituted by CO, but can be replaced by other nucleophiles like amines. iupac.org This substitution can then facilitate the coordination of CO, leading to the formation of double carbonylation products such as α-keto amides. iupac.org

Oxidation Catalysis

Platinum-triphenylphosphane complexes can catalyze oxidation reactions, most notably the oxidation of triphenylphosphane itself to triphenylphosphane oxide. While seemingly a simple transformation, the mechanism provides fundamental insights into the activation of molecular oxygen by low-valent platinum centers.

The catalyst for this process is typically a Pt(0) species, such as tris(triphenylphosphane)platinum(0), Pt(PPh₃)₃, which is formed in solution by the dissociation of one phosphane ligand from tetrakis(triphenylphosphane)platinum(0). wikipedia.org The catalytic cycle is initiated by the reaction of the Pt(0) complex with molecular oxygen (O₂) to form a platinum(II) dioxygen adduct, (η²-O₂)Pt(PPh₃)₂. wikipedia.orgacs.org This step involves the oxidative addition of O₂ to the platinum center.

The coordinated dioxygen is activated and subsequently reacts with a molecule of triphenylphosphane. The reaction proceeds through the transfer of an oxygen atom to the phosphorus atom, forming triphenylphosphane oxide (OPPh₃) and a platinum(II) oxo species. This oxo species can then react with another molecule of triphenylphosphane, leading to the formation of a second molecule of OPPh₃ and the regeneration of the Pt(0) catalyst, Pt(PPh₃)₂. This regenerated species can then coordinate with another molecule of PPh₃ to reform the active Pt(PPh₃)₃ catalyst and continue the cycle.

This catalytic process demonstrates the ability of the Pt(0)-PPh₃ system to bind and activate O₂, facilitating its transfer to a substrate.

Cycloisomerization Reactions

Platinum complexes, including those with triphenylphosphane ligands, are powerful catalysts for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). These atom-economical reactions rearrange the substrate to form new cyclic structures without the loss of any atoms.

Catalysts such as Pt(PPh₃)₄ can be used for these transformations. scispace.com The generally accepted mechanism for Pt(II)-catalyzed enyne cycloisomerization begins with the π-complexation of the platinum catalyst to the alkyne moiety of the enyne substrate. nih.govnih.gov This coordination activates the alkyne towards nucleophilic attack by the tethered alkene. This intramolecular cyclization, often a 5-exo-dig or 6-exo-dig cyclization, generates a carbocationic intermediate that is stabilized by the platinum center, which can be viewed as a platinacyclopentene or a platinum-stabilized cyclopropylmethyl cation.

The fate of this intermediate determines the structure of the final product and can follow several pathways, leading to a diverse range of cyclic products. nih.gov In some cases, a formal enyne metathesis occurs, yielding 1,3-dienes. nih.gov In others, polycyclic vinylcyclopropane derivatives are formed. nih.gov The specific platinum catalyst and reaction conditions can steer the reaction toward a desired outcome. For example, Pt(PPh₃)₄ has been used to catalyze the cyclization of certain thienyl-ene-ynes and enynes bearing electron-withdrawing groups. scispace.com

Mechanistic studies, including deuterium labeling, have supported the proposed cationic pathway, highlighting the role of the platinum catalyst in activating the alkyne and guiding the subsequent skeletal rearrangement. nih.govnih.gov

Other Addition Reactions to Unsaturated Substrates

Beyond the reactions previously discussed, platinum-triphenylphosphane complexes catalyze a variety of other important addition reactions to unsaturated substrates. A prominent example is the hydrosilylation of alkenes, which involves the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond to form an alkylsilane.

Complexes such as ethylenebis(triphenylphosphane)platinum(0) are known to be efficient hydrosilylation catalysts. pitt.edu The catalytic cycle is generally understood to involve a series of steps that cycle the platinum between different oxidation states. Two primary mechanisms have been proposed: the Chalk-Harrod and the modified Chalk-Harrod mechanisms. Both typically start with the oxidative addition of the hydrosilane (R₃Si-H) to a Pt(0) complex, such as Pt(PPh₃)₂, to form a Pt(II) hydrido silyl complex, [Pt(H)(SiR₃)(PPh₃)₂].

Following this, the alkene substrate coordinates to the platinum center. In the next step, migratory insertion can occur in one of two ways: either the alkene inserts into the Pt-H bond (hydrometallation) or into the Pt-Si bond (silylmetallation). The final step is the reductive elimination of the alkylsilane product, which regenerates the active Pt(0) catalyst. The specific pathway taken can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

Recent studies on photoactivated hydrosilylation using certain Pt(II) precatalysts have highlighted that both Pt(0)/Pt(II) and Pt(II)/Pt(IV) catalytic cycles are plausible, depending on the specific system. nih.gov

Catalyst Design Principles and Ligand Effects in Catalysis

The catalytic efficacy of platinum-triphenylphosphane complexes is profoundly influenced by the properties of the triphenylphosphane (PPh₃) ligand. Catalyst design principles revolve around tuning the steric and electronic characteristics of the metal center, and PPh₃ is a versatile ligand for achieving this control.

Electronic Effects: The phosphorus atom in PPh₃ has a lone pair of electrons that it donates to the platinum center, forming a strong sigma (σ) bond. acs.org This σ-donating ability is crucial for stabilizing the platinum in various oxidation states that occur throughout a catalytic cycle. acs.org By increasing the electron density on the metal, the PPh₃ ligand can promote key steps like oxidative addition. The electronic properties of the ligand can be modulated by introducing substituents on the phenyl rings, though unsubstituted PPh₃ provides a well-understood baseline.

Steric Effects: Triphenylphosphane is a sterically bulky ligand. The three phenyl groups create a significant steric footprint around the platinum center, often described by its cone angle. This steric bulk has several important consequences:

Control of Coordination Number: It can limit the number of ligands that can coordinate to the platinum, often promoting the formation of coordinatively unsaturated species that are key to catalytic activity. acs.org

Promotion of Ligand Dissociation: Steric crowding can facilitate the dissociation of a PPh₃ ligand, which is a necessary step in many catalytic cycles to open a coordination site for substrate binding. acs.org For example, Pt(PPh₃)₄ readily dissociates in solution to form the more reactive 16-electron species Pt(PPh₃)₃. wikipedia.org

Influence on Selectivity: The bulky nature of the ligands can dictate how a substrate binds to the active site, thereby influencing the regio- and stereoselectivity of the reaction.

The interplay between these steric and electronic factors is fundamental. A successful catalyst requires a balance: the ligand must be a good enough electron donor to stabilize the necessary intermediates but also labile enough to allow the catalytic cycle to proceed at a reasonable rate. The well-defined structure and predictable properties of triphenylphosphane make it a foundational ligand in the rational design of platinum catalysts.

Role of Platinum Oxidation States in Catalysis

The catalytic activity of platinum-triphenylphosphane complexes is intrinsically linked to the ability of the platinum center to cycle between different oxidation states. The principal oxidation states involved in catalysis are Pt(0), Pt(II), and sometimes Pt(IV). pitt.edu The triphenylphosphane ligand plays a critical role in stabilizing these various states. pitt.edu

Pt(0): This is the starting point for many catalytic cycles. Pt(0) complexes, such as Pt(PPh₃)₄ or Pt(PPh₃)₃, are electron-rich and nucleophilic. wikipedia.orgpitt.edu They readily undergo oxidative addition with a wide range of substrates (e.g., organic halides, H-SiR₃, O₂). wikipedia.orgresearchgate.net This key step involves the platinum center donating two electrons to the substrate, breaking a bond within the substrate, and forming two new bonds to the platinum, thereby changing its oxidation state from Pt(0) to Pt(II).

Pt(II): The Pt(II) state is a crucial intermediate in most catalytic cycles. These d⁸ complexes are typically square-planar. pitt.edu Once formed via oxidative addition, the Pt(II) intermediate can undergo several fundamental organometallic reactions, such as migratory insertion (e.g., of CO or an alkene) or transmetalation. The final step to complete the catalytic cycle is typically reductive elimination.

Reductive Elimination: This is the microscopic reverse of oxidative addition. In this step, two ligands on the Pt(II) center couple and are expelled as the final product. The platinum center accepts two electrons from the departing ligands, reducing its oxidation state from Pt(II) back to Pt(0) and regenerating the active catalyst.

Pt(IV): While less common than the Pt(0)/Pt(II) couple, a Pt(II)/Pt(IV) cycle is also possible in certain reactions, such as hydrosilylation. nih.gov In this scenario, a Pt(II) intermediate would undergo oxidative addition to form an octahedral d⁶ Pt(IV) complex. pitt.edu Subsequent reductive elimination from this Pt(IV) center would form the product and regenerate the Pt(II) species. The kinetic inertness of many Pt(IV) complexes can sometimes make this pathway less favorable, but it remains a viable mechanistic possibility.

The seamless transition between these oxidation states, facilitated and stabilized by the triphenylphosphane ligands, is the cornerstone of the catalytic power of these platinum systems.

Computational and Theoretical Studies of Platinum Triphenylphosphane Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a robust computational tool for investigating a wide array of properties of platinum-triphenylphosphane complexes. rsc.org Its application ranges from the prediction of ground-state geometries to the analysis of electronic orbitals and the calculation of spectroscopic data that can be directly compared with experimental results. nih.govresearchgate.net

Accurate prediction of molecular geometry is the foundation for all other computational property calculations. nih.gov DFT methods are widely used to perform geometry optimizations, which determine the lowest energy arrangement of atoms in a molecule. rsc.org For platinum complexes, this process is non-trivial due to the heavy platinum atom, which necessitates the inclusion of relativistic effects in the calculations. sisgeenco.com.br

A systematic evaluation of various DFT methods for the geometry optimization of platinum-containing compounds found that the performance of different functionals varies. rsc.org Functionals such as BP86, PBE, B3LYP, PBE0, and TPSSh have been tested. rsc.org The study concluded that the PBE0 functional, when paired with the def2-TZVP basis set for ligand atoms and a ZORA (Zeroth-Order Regular Approximation) for relativistic effects, provides the most accurate geometries, closely reproducing crystallographic data. rsc.org This methodology's accuracy was confirmed by comparing the DFT-optimized geometry of tetrakis(triphenylphosphine)platinum(0) (B82886) with experimental EXAFS (Extended X-ray Absorption Fine Structure) data, which showed excellent agreement. nih.gov

Table 1: Performance of Common DFT Functionals for Geometry Optimization of Platinum Complexes
DFT FunctionalTypical Basis SetRelativistic ApproximationGeneral Performance
PBE0def2-TZVPZORAExcellent agreement with experimental data. rsc.orgnih.gov
B3LYPLANL2DZ/def2-SVP-Commonly used for geometry optimization in Pt(0) complexes for NMR studies. mdpi.com
BP86--Evaluated, but generally less accurate than hybrid functionals like PBE0 for Pt geometries. rsc.org
PBE--A common GGA functional, evaluated in systematic studies. rsc.org
TPSSh--A meta-hybrid functional, also evaluated for its performance. rsc.org

DFT calculations provide a wealth of information about the electronic properties of platinum-triphenylphosphane complexes. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity of a complex. researchgate.net The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. researchgate.net For instance, a smaller HOMO-LUMO gap suggests that the complex is more polarizable and reactive. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the delocalization of electron density between the platinum center and the triphenylphosphane ligands. researchgate.net This method provides insights into the nature of the Pt-P bond and the charge distribution within the molecule, helping to quantify the donor-acceptor interactions that define the coordination bond. researchgate.net Such analyses have been used to evaluate the stability and reactive nature of various platinum complexes by calculating reactivity descriptors like chemical hardness, chemical potential, and electrophilicity. chemrxiv.org

Computational methods are increasingly used to predict spectroscopic parameters, which is particularly valuable for assigning complex NMR spectra. youtube.com For platinum-triphenylphosphane complexes, predicting ¹⁹⁵Pt and ³¹P NMR chemical shifts is of significant interest. mdpi.comacs.org DFT calculations can accurately predict these parameters, but this requires careful selection of the computational protocol, including the functional, basis set, and treatment of relativistic and solvent effects. sisgeenco.com.brmdpi.com

Relativistic effects are critical for accurately calculating the magnetic shielding constants of heavy nuclei like platinum. sisgeenco.com.brmdpi.com Protocols employing relativistic approximations such as ZORA or DKH (Douglas-Kroll-Hess) are necessary. sisgeenco.com.brmdpi.com Studies have shown that functionals like PBE0 and PBE, combined with specialized basis sets like NMR-DKH, can provide reliable predictions of ¹⁹⁵Pt chemical shifts and ¹J(¹⁹⁵Pt-¹³¹P) coupling constants for Pt(0) complexes. mdpi.com To improve accuracy, the raw calculated isotropic shielding values are often scaled using a linear regression model derived from a set of known compounds, which corrects for systematic errors in the computational method. mdpi.comyoutube.com This approach has yielded predictions with a mean absolute deviation of around 100 ppm for ¹⁹⁵Pt shifts, which span a range of over 15,000 ppm. mdpi.com

Table 2: Example of DFT Protocol for NMR Prediction in Pt(0) Complexes mdpi.com
ParameterComputational LevelResult
Geometry OptimizationB3LYP/LANL2DZ/def2-SVP/IEF-PCM(UFF)Provides the molecular structure.
NMR Calculation (Shielding & Coupling)GIAO-PBE/NMR-DKH/IEF-PCM(UFF)Calculates the raw NMR parameters.
Scaling Model (δ¹⁹⁵Pt)δcalc = -0.8277 × σcalc - 2566Converts calculated shielding (σ) to chemical shift (δ) with improved accuracy.
Accuracy (δ¹⁹⁵Pt)-Mean absolute deviation of 107 ppm (2.3%).
Accuracy (¹J(¹⁹⁵Pt-¹³¹P))-Mean absolute deviation of 127 Hz (3.3%).

Mechanistic Investigations using Computational Methods

Understanding the step-by-step process of a chemical reaction is fundamental to controlling and improving catalytic cycles. Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms involving platinum-triphenylphosphane complexes. rsc.orgpitt.edu They allow researchers to map out the entire catalytic cycle, identify reactive intermediates, and determine the rate-limiting steps. researchgate.net

A key reaction for Pt(0) complexes like tetrakis(triphenylphosphine)platinum(0) is oxidative addition, the initial step in many catalytic cross-coupling reactions. researchgate.net Computational studies have been used to investigate the divergent mechanisms of this process, such as a concerted, three-centered pathway versus a stepwise nucleophilic displacement (SₙAr-like) mechanism. chemrxiv.org DFT calculations can distinguish between these pathways by locating the transition state structures for each and comparing their activation energies. researchgate.netchemrxiv.org For example, studies on related palladium systems have shown that the preferred mechanism can depend on the nature of the ligand, the substrate, and the solvent. chemrxiv.org

Modeling of Reaction Pathways and Energy Profiles

A primary output of mechanistic investigations is a reaction energy profile, which plots the energy of the system as it progresses from reactants to products along the reaction coordinate. wiley-vch.de DFT is used to calculate the energies of all stationary points on this profile, including reactants, intermediates, transition states, and products. pitt.edu

Ligand Electronic and Steric Parameter Calculations (e.g., cone angle)

The reactivity and stability of platinum-triphenylphosphane complexes are profoundly influenced by the steric and electronic properties of the triphenylphosphane (PPh₃) ligand. Computational methods can be used to quantify these properties.

The steric bulk of a phosphane ligand is most famously quantified by the Tolman cone angle (θ). wikipedia.org This is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.org While originally determined from physical models, the cone angle can be calculated precisely from DFT-optimized geometries. ub.edu For triphenylphosphane, the accepted cone angle is 145°. wikipedia.org This intermediate value reflects its ability to provide significant steric protection to the metal center while still allowing substrates to access it. vedantu.com

The electronic effect of a ligand is described by the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined from the A₁ C-O stretching frequency (ν(CO)) in a model nickel complex, [Ni(CO)₃L]. wikipedia.org A more electron-donating ligand (L) leads to increased π-backbonding from the metal to the CO ligands, which weakens the C-O bond and lowers its stretching frequency. wikipedia.org Conversely, electron-withdrawing ligands result in a higher ν(CO). wikipedia.org DFT calculations can accurately predict these vibrational frequencies. nih.gov For triphenylphosphane, the experimentally determined TEP is 2068.9 cm⁻¹. wikipedia.org Computational studies have shown a strong correlation between calculated and experimental TEP values, validating the use of DFT for assessing the electronic nature of phosphane ligands. nih.gov

Table 3: Calculated Steric and Electronic Parameters for Triphenylphosphane (PPh₃)
ParameterDescriptionValueSource
Tolman Cone Angle (θ)A measure of the ligand's steric bulk.145° wikipedia.org
Tolman Electronic Parameter (TEP)A measure of the ligand's electron-donating ability based on ν(CO) in [Ni(CO)₃(PPh₃)].2068.9 cm⁻¹ wikipedia.org

Emerging Research Directions and Future Outlook in Platinum Triphenylphosphane Chemistry

Development of Novel Ligand Architectures for Enhanced Reactivity and Selectivity

The performance of a platinum catalyst is intrinsically linked to the electronic and steric properties of its ligands. While triphenylphosphane remains a foundational ligand, current research focuses on creating innovative ligand frameworks that modify the environment around the platinum center to boost reactivity and control selectivity.

One prominent strategy involves the introduction of sterically demanding groups. For instance, a novel terphenylphosphine ligand, PMe2ArDipp2 (where Dipp = 2,6-iPr2C6H3), has been used to create stable Pt(0) complexes. researchgate.netrsc.org These bulky ligands form a protective cone around the metal center, enabling the stabilization of reactive species that can serve as effective catalysts, such as in the selective hydrosilylation of terminal alkynes. researchgate.netrsc.org

Another approach is the incorporation of phosphine (B1218219) moieties into macromolecular structures. Researchers have developed polymeric catalysts by synthesizing materials containing a triphenylphosphane acrylamide (B121943) monomer (TPPAm). chemrxiv.orgchemrxiv.org By systematically varying polymer properties like molecular weight and comonomer identity, the resulting catalysts exhibit tunable reaction rates and solvent compatibility, even facilitating reactions in aqueous media. chemrxiv.org This method creates a "secondary sphere" around the catalytic site, mimicking the microenvironments of enzymes to influence substrate interactions and catalytic efficiency. chemrxiv.org

Furthermore, the synthesis of platinum(II) complexes with varied secondary amine ligands, such as trans-[PtCl2(PPh3){NH(Bu)CH2Ar}], allows for fine-tuning of the complex's properties by altering the size of the aryl (Ar) residue from a small phenyl to a large pyrenyl group. nih.gov These modifications demonstrate how subtle changes in ligand architecture can significantly impact the biological activity of the complexes. nih.gov The modification of palladium catalysts with triphenylphosphane has also been shown to significantly improve selectivity in industrial processes like acetylene (B1199291) hydrogenation by creating sites that hinder the access of ethylene (B1197577) to the metal surface, thereby preventing over-hydrogenation. rsc.org

Table 1: Examples of Novel Ligand Architectures and Their Impact
Ligand Architecture TypeSpecific ExampleKey FeatureObserved EnhancementReference
Sterically Bulky PhosphinesPMe2ArDipp2Large terphenyl groups create a sterically congested environment.Stabilizes reactive Pt(0) species, enhancing catalytic activity in hydrosilylation. researchgate.netrsc.org
Polymeric PhosphinesPoly(triphenylphosphine acrylamide)Incorporates PPh3 into a polymer backbone.Creates a tunable microenvironment, enabling reactions in aqueous media and improving catalyst stability. chemrxiv.orgchemrxiv.org
Modified Amine Ligandstrans-[PtCl2(PPh3){NH(Bu)CH2Ar}]Variable aryl group size on a secondary amine ligand.Modulates the cytotoxic properties of the platinum complex. nih.gov

Exploration of New Catalytic Transformations

Building on a long history of applications, researchers are exploring new frontiers for platinum-triphenylphosphane catalysts. These complexes are proving to be versatile tools for a range of organic reactions beyond their traditional uses. researchgate.net

A significant area of development is in hydrosilylation reactions. Novel Pt(0) complexes bearing bulky terphenylphosphine ligands have demonstrated high efficiency as catalysts for the selective hydrosilylation of terminal alkynes. researchgate.netrsc.org This transformation is crucial for the synthesis of vinylsilanes, which are valuable building blocks in organic chemistry.

Cross-coupling reactions, a cornerstone of modern synthesis, continue to be a fertile ground for innovation. Polymeric catalysts incorporating triphenylphosphane have been successfully employed in Suzuki-Miyaura cross-coupling reactions. chemrxiv.orgchemrxiv.org These macromolecular catalysts offer advantages in stability and recyclability. Triphenylphosphane-platinum complexes are also key intermediates in a variety of other catalytic processes, including hydrogenation and hydroformylation. chemicalbook.com Their utility extends to facilitating reactions like Michael additions and Aldol reactions, where triphenylphosphane can act as a Lewis base catalyst. chemicalbook.com The broad applicability of platinum-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, provides powerful methods for constructing complex organic molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

A deep understanding of the structure and behavior of platinum-triphenylphosphane complexes is essential for rational catalyst design. Modern analytical techniques provide unprecedented insight into their molecular architecture and dynamics.

Single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths and angles. researchgate.netrsc.orgresearchgate.net This technique has been used to characterize a wide array of compounds, from simple ethylene complexes like (PPh3)2PtC2H4 to more intricate dimeric and heterodimetallic structures. researchgate.netmdpi.com

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Multinuclear NMR experiments, including 31P, 195Pt, 1H, and 13C NMR, offer detailed information about the ligand environment and complex geometry in solution. researchgate.net For example, 31P{1H} NMR can reveal covalent bonds between metal atoms in solution through the observation of coupling constants. acs.org Advanced techniques like 31P Exchange Spectroscopy (EXSY) NMR can identify dynamic processes such as the intramolecular exchange of phosphine ligands. acs.org

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a powerful method for identifying molecular species in solution and studying reaction intermediates in the gas phase. acs.orgnih.gov This technique allows researchers to probe chemical transformations directly from liquid samples under gentle conditions. acs.org

A combination of multiple techniques is often employed for comprehensive characterization. The study of DNA interactions with platinum complexes, for example, has utilized a portfolio of methods including UV-visible and fluorescence spectroscopy, linear and circular dichroism, and isothermal titration calorimetry to gain unique insights into the binding mechanisms. nih.gov

Table 2: Advanced Techniques for Characterizing Platinum-Triphenylphosphane Complexes
TechniqueType of Information ProvidedSpecific Application ExampleReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, and angles.Determining the crystal structure of trans-[Pt(NSO)2(PPh3)2]. rsc.org
Multinuclear NMR Spectroscopy (31P, 195Pt)Information on ligand coordination, complex geometry, and dynamic behavior in solution.Characterizing Pt(0) complexes and observing ligand exchange. researchgate.netacs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)Identification of reaction intermediates and mechanistic studies in gas and solution phases.Investigating phenyl-group exchange between PPh3 ligands on a Au-Pt complex. acs.org
Synchrotron Radiation Circular Dichroism (SRCD)Detailed analysis of interactions with chiral biomolecules.Studying the DNA binding of polyaromatic platinum(II) complexes. nih.gov
Stopped-Flow SpectrophotometryKinetic data for rapid substitution reactions.Studying the reaction mechanism between [PtI3(AsPh3)]- and pyridine. researchgate.net

In-depth Mechanistic Understanding through Combined Experimental and Computational Approaches

The synergy between experimental investigation and computational modeling is revolutionizing the study of reaction mechanisms in platinum-triphenylphosphane chemistry. This dual approach allows for a more complete picture of catalytic cycles, from the structure of transient intermediates to the energetics of transition states.

DFT calculations have become a vital tool for predicting the geometric and electronic structures of platinum complexes and their intermediates. cornell.edu Recent work has focused on benchmarking various DFT methods to determine the most accurate computational protocols for platinum-containing species, validating the theoretical predictions against experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS). cornell.edu Such validated methods are critical for accurately modeling catalytic reactivity. cornell.edu

This combined strategy is also used to interpret spectroscopic data. For instance, theoretical calculations of the electronic structures and absorption spectra of newly synthesized iridium-platinum complexes helped to explain their intriguing wavelength-dependent dual emissions observed experimentally. mdpi.com Similarly, DFT studies have been used to understand the bonding and geometry of platinum(II) phosphate (B84403) complexes, suggesting that the phosphate ligands are weakly bound and therefore likely to be highly reactive. rsc.org By integrating experimental data with computational models, researchers can gain a profound, atom-level understanding of the factors that govern the reactivity and selectivity of platinum-triphenylphosphane catalysts.

Q & A

How does the choice of platinum precursor influence the reactivity and stereochemical outcomes in triphenylphosphane-platinum(II) complex synthesis?

Answer:
The reactivity and stereochemical configuration of triphenylphosphane-platinum(II) complexes are highly dependent on the precursor used. For example, cis-dichloridobis(triphenylphosphane)platinum(II) reacts rapidly (1 hour) with alkynyl ligands to form trans-configured dialkynyl complexes (80% yield), whereas dichlorido(1,2-diphenylphosphinoethane)platinum(II) requires longer reaction times and yields cis-configured products . This difference arises from steric and electronic effects of the phosphane ligands, which dictate the ease of ligand substitution and geometric rearrangement. Structural validation via 31^{31}P NMR (e.g., 1JPtP^{1}J_{PtP} coupling constants of 2631 Hz for trans vs. 2313 Hz for cis) and X-ray crystallography is critical to confirm configuration changes .

What spectroscopic and crystallographic methods are essential for characterizing triphenylphosphane-platinum(II) complexes, and how should conflicting data be resolved?

Answer:
Key methods include:

  • 31^{31}P NMR spectroscopy : Identifies phosphane coordination geometry via 195^{195}Pt satellites and coupling constants (e.g., 2631 Hz for trans vs. 2313 Hz for cis ligands) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in the structural determination of cis-bis(2-methoxyphenyl)platinum(II) complexes .
  • IR spectroscopy : Detects ligand bonding modes (e.g., alkynyl stretching frequencies).

Conflicting data may arise from dynamic processes (e.g., isomerization in solution). Cross-validation using multiple techniques (e.g., comparing solid-state crystallography with solution NMR) is recommended .

Under what conditions does cis-to-trans isomerization occur in triphenylphosphane-platinum(II) complexes, and how can this be controlled experimentally?

Answer:
cis-to-trans isomerization is influenced by temperature, solvent, and ligand substituents. For example, cis-chloro(2-N,N-dimethylaminophenyl)platinum(II) complexes undergo spontaneous isomerization to trans at elevated temperatures due to reduced activation energy from potential fifth-coordination by the dimethylamino group . Control strategies include:

  • Low-temperature synthesis : Minimizes thermal rearrangement.
  • Steric bulk : Bulky substituents stabilize specific configurations.
  • Spectroscopic monitoring : 31^{31}P NMR tracks isomerization kinetics in real time .

What mechanistic insights explain the divergent reactivity of platinum-triphenylphosphane complexes in photochemical vs. thermal reactions?

Answer:
Photochemical reactions often induce reductive elimination or ligand substitution via excited-state pathways. For instance, UV irradiation of cis-diazidobis(triphenylphosphane)platinum(II) generates Pt(0) and hexaazabenzene through reductive cis-elimination, a process not observed thermally . In contrast, thermal reactions favor oxidative addition or ligand exchange. Mechanistic studies should combine time-resolved spectroscopy (to capture intermediates) and DFT calculations to map reaction coordinates .

How can researchers optimize the synthesis of polynuclear alkynyl-platinum complexes using triphenylphosphane ligands?

Answer:
Key factors include:

  • Ligand-to-metal ratio : A slight excess of alkynyl ligand (e.g., 1.2 equivalents) ensures complete substitution of chloride ligands .
  • Co-catalysts : Copper(I) salts enhance reactivity in Sonogashira-type couplings.
  • Solvent effects : Ethanol or THF stabilizes intermediates, improving yields (e.g., 80% for Pt(PPh3_3)2_2(C≡CPh)2_2) .
    Characterization challenges (e.g., distinguishing mono- vs. polynuclear species) require mass spectrometry and elemental analysis .

What are the implications of contradictory data in NMR vs. crystallographic studies of platinum-triphenylphosphane complexes?

Answer:
Discrepancies often arise from dynamic behavior in solution (e.g., fluxionality) vs. static solid-state structures. For example, NMR may average signals for rapidly interconverting isomers, while crystallography captures a single conformation. To resolve this:

  • Variable-temperature NMR : Identifies temperature-dependent line broadening.
  • Diffusion-ordered spectroscopy (DOSY) : Differentiates monomeric vs. aggregated species.
  • Computational modeling : Predicts energetically favored conformers .

What safety and handling protocols are critical for working with triphenylphosphane-platinum complexes?

Answer:

  • Toxicity : Triphenylphosphane (LD50_{50} 700 mg/kg in rats) requires gloves and fume hood use .
  • Aquatic hazard : Platinum residues are chronically toxic; waste must be neutralized and disposed via certified protocols .
  • Stability : Some complexes are light-sensitive; store in amber vials under inert gas .

How do steric and electronic effects of substituents on triphenylphosphane ligands influence catalytic activity in platinum complexes?

Answer:

  • Steric effects : Bulky substituents (e.g., 2-methoxyphenyl) hinder substrate access, reducing catalytic turnover but enhancing selectivity .
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize metal centers, altering redox potentials and reactivity in cross-coupling reactions .
    Quantitative structure-activity relationships (QSAR) and cyclic voltammetry are used to correlate ligand properties with catalytic performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.